Dimethyl adipimidate dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl hexanediimidate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-11-7(9)5-3-4-6-8(10)12-2;;/h9-10H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUDEWWMRQUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCC(=N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Dimethyl adipimidate dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14620-72-5 | |
| Record name | Dimethyl adipimidate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl adipimidate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ADIPIMIDATE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHO0F998GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Reaction of Dimethyl Adipimidate Dihydrochloride with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reaction between dimethyl adipimidate dihydrochloride (B599025) (DMA) and primary amines. It details the underlying chemistry, optimal reaction conditions, and practical applications in research and drug development, with a focus on protein crosslinking and enzyme stabilization.
Core Principles of the Reaction
Dimethyl adipimidate (DMA) is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups connected by a spacer arm.[1][2] The reactive groups are imidoesters, which exhibit high specificity for primary amino groups (–NH₂), such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[1][2]
The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the imidoester. This results in the formation of a stable amidine bond, covalently linking the target molecules.[3] A key advantage of using imidoesters like DMA is that the amidination reaction preserves the net charge of the protein at physiological pH, as the positively charged primary amine is replaced by a positively charged amidine group.[2] This charge preservation often helps in maintaining the native conformation and biological activity of the protein.[2]
The dihydrochloride salt form of DMA enhances its solubility in aqueous buffers, facilitating its use in biological applications.
The Chemical Reaction Mechanism
The reaction of a primary amine with one of the imidoester functional groups of dimethyl adipimidate is a two-step process. First, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the imidoester. This leads to the formation of a tetrahedral intermediate. Subsequently, a methanol (B129727) molecule is eliminated, resulting in the formation of a stable amidine bond. Since DMA has two imidoester groups, this reaction can occur at both ends of the molecule, enabling the crosslinking of two primary amine-containing molecules.
Quantitative Data Summary
While precise kinetic data for the DMA-primary amine reaction is not extensively tabulated in the literature, the following table summarizes data on the stability of papain cross-linked with dimethyl adipimidate, illustrating the practical outcomes of the reaction.
| Storage Condition | Time (Weeks) | Activity Retained with 1% DMA (%) | Activity Retained without DMA (%) |
| Room Temperature | 2 | 100 | 79 |
| 4 | 96 | 68 | |
| 8 | 92 | 55 | |
| 12 | 88 | 45 | |
| 40°C | 2 | 95 | 60 |
| 4 | 88 | 40 | |
| 8 | 80 | 20 | |
| 12 | 75 | 10 |
Data sourced from US Patent 8,778,336 B2.
Experimental Protocols
General Protocol for Protein Crosslinking with DMA
This protocol provides a general framework for crosslinking proteins in solution.
Materials:
-
Dimethyl adipimidate dihydrochloride (DMA)
-
Amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.5; phosphate (B84403) buffer, pH 7.5-8.0; HEPES buffer)[4]
-
Protein sample
-
Quenching solution (e.g., 0.2 M glycine (B1666218) or Tris buffer)[4]
Procedure:
-
Prepare the protein sample in an appropriate amine-free buffer.
-
Immediately before use, dissolve DMA in the same buffer to the desired concentration (e.g., 15 µg/ml).[4]
-
Add the DMA solution to the protein sample. The molar excess of DMA will depend on the protein concentration and the desired degree of crosslinking.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 45 minutes to overnight).[4]
-
Terminate the reaction by adding the quenching solution to a final concentration sufficient to consume excess DMA.
-
Incubate for a further 15-30 minutes to ensure complete quenching.
-
The cross-linked sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol for Crosslinking an Antibody to Protein A/G Beads
This protocol details the covalent immobilization of an antibody to Protein A or G agarose (B213101) beads.
Materials:
-
Antibody solution
-
Protein A or G agarose beads
-
Binding/Wash Buffer (e.g., 100 mM sodium borate, pH 9.0)
-
Crosslinking solution (20 mM DMA in 100 mM sodium borate, pH 9.0 - prepare fresh)
-
Quenching Buffer (e.g., 0.2 M ethanolamine (B43304) or glycine, pH 8.0)
Procedure:
-
Incubate the antibody with the Protein A/G beads in a suitable buffer to allow for binding.
-
Wash the antibody-bead complex three times with 10 volumes of binding/wash buffer to remove any unbound antibody and interfering substances.
-
Resuspend the beads in 3 volumes of freshly prepared crosslinking solution.
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
Pellet the beads by centrifugation and discard the supernatant.
-
To quench the reaction, resuspend the beads in quenching buffer and incubate for 30-60 minutes at room temperature.
-
Wash the beads extensively with a suitable buffer (e.g., PBS) to remove any non-covalently bound antibody and residual quenching reagent.
-
The antibody-crosslinked beads are now ready for use in immunoprecipitation or other applications.
Protocol for Enzyme Stabilization and Activity Assay
This protocol outlines the process of stabilizing an enzyme with DMA and subsequently measuring its activity.
Materials:
-
Enzyme solution in an amine-free buffer
-
DMA solution
-
Quenching solution
-
Substrate for the enzyme activity assay
-
Buffer for the enzyme activity assay
Procedure: Enzyme Crosslinking:
-
Follow the general protein crosslinking protocol (Section 4.1) to crosslink the enzyme with DMA. It is crucial to optimize the DMA concentration and reaction time to achieve stabilization without significant loss of activity.
Enzyme Activity Assay:
-
After quenching the crosslinking reaction, dilute the cross-linked enzyme and a non-cross-linked control to a suitable concentration in the activity assay buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using an appropriate detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.
-
To assess stability, the activity of the cross-linked and non-cross-linked enzyme can be measured after incubation under various stress conditions (e.g., elevated temperature, different pH values) for different durations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Unraveling Molecular Architectures: A Technical Guide to Dimethyl Adipimidate Dihydrochloride and its 8.6 Å Spacer Arm
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application and Significance of Dimethyl Adipimidate Dihydrochloride (B599025) in Elucidating Protein-Protein Interactions.
Dimethyl adipimidate dihydrochloride (DMA) is a homobifunctional cross-linking agent pivotal in the field of structural biology and proteomics. Its well-defined spacer arm length of 8.6 Å provides a crucial tool for researchers to probe the spatial arrangement of proteins, offering valuable distance constraints for the characterization of protein complexes and their interactions. This technical guide provides an in-depth analysis of DMA, its quantitative properties, detailed experimental protocols, and the profound significance of its spacer arm in modern research.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes its key quantitative data.
| Property | Value |
| Spacer Arm Length | 8.6 Å |
| Molecular Weight | 245.15 g/mol |
| Chemical Formula | C₈H₁₈Cl₂N₂O₂ |
| CAS Number | 14620-72-5 |
| Reactivity | Primary amines (-NH₂) |
The Significance of the 8.6 Å Spacer Arm
The 8.6 Å spacer arm of Dimethyl adipimidate (DMA) is a critical feature that dictates its utility in protein cross-linking studies. This specific length acts as a molecular ruler, providing a defined distance constraint between the reactive primary amine groups (typically from lysine (B10760008) residues) on protein surfaces.
The significance of this spacer arm length is multifaceted:
-
High-Resolution Structural Insights : A shorter spacer arm, such as the 8.6 Å of DMA, provides more precise distance constraints. This is invaluable for high-resolution mapping of protein interfaces and for refining computational models of protein complexes. By successfully cross-linking two residues, it can be inferred that these residues are within a maximum distance defined by the spacer arm, thereby providing crucial data for determining the three-dimensional architecture of protein assemblies.
-
Probing Stable Interactions : The relatively short length of the DMA spacer arm makes it particularly effective for capturing stable and well-defined protein-protein interactions. For a successful cross-link to occur, the interacting proteins must be in close and sustained proximity, allowing the reagent to bridge the gap between reactive residues.
-
Studying Subunit Stoichiometry : DMA has been instrumental in determining the subunit structure of oligomeric proteins. By treating a protein complex with DMA and analyzing the products via SDS-PAGE, a ladder of bands corresponding to monomers, dimers, trimers, etc., can be observed, revealing the number of subunits in the complex.
-
Balancing Reactivity and Specificity : While longer spacer arms might capture more interactions, including transient or flexible ones, they can also lead to a higher degree of non-specific cross-linking and provide less precise distance information. The 8.6 Å length of DMA represents a balance, offering sufficient reach to bridge interacting surfaces while maintaining a high degree of spatial specificity. This helps to reduce ambiguity in the interpretation of cross-linking data.
Experimental Protocols
Effective use of this compound requires careful optimization of reaction conditions. Below are detailed methodologies for common applications.
Protocol 1: In Vitro Cross-Linking of Purified Proteins for SDS-PAGE Analysis
This protocol is designed to analyze the subunit composition of a purified protein complex.
Materials:
-
Purified protein sample (1-5 mg/mL)
-
This compound (DMA)
-
Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0-8.5 or 20 mM HEPES, pH 7.5. Note: Avoid amine-containing buffers like Tris, as they will compete with the cross-linking reaction.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
-
2x Laemmli sample buffer
Procedure:
-
Prepare the protein sample in the chosen cross-linking buffer.
-
Freshly prepare a DMA stock solution (e.g., 10 mg/mL) in the cross-linking buffer immediately before use.
-
Add DMA to the protein solution to achieve a final concentration typically in the range of a 10- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Add an equal volume of 2x Laemmli sample buffer to the quenched reaction.
-
Boil the samples for 5 minutes and analyze the cross-linked products by SDS-PAGE.
Protocol 2: In Vivo Cross-Linking of Proteins in Cultured Cells
This protocol is for capturing protein interactions within a cellular context.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (DMA)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, to increase membrane permeability)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
Procedure:
-
Wash the cultured cells once with ice-cold PBS.
-
Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. For enhanced membrane permeability, 0.25% DMSO can be included.[1]
-
Incubate the cell suspension at room temperature for 45 minutes with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Pellet the cells by centrifugation and wash once with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation. The supernatant containing the cross-linked protein complexes is now ready for downstream applications such as immunoprecipitation and Western blotting or mass spectrometry.
Visualizing Experimental Workflows and Logical Relationships
Diagrams are essential for conceptualizing the intricate processes involved in cross-linking experiments.
Case Study: Elucidating the Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactome
Chemical cross-linking has been a valuable technique in studying the complex protein-protein interactions of transmembrane receptors like the nicotinic acetylcholine receptor (nAChR). The following diagram illustrates a simplified signaling and interaction cascade that can be investigated using cross-linking approaches.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Dimethyl Adipimidate Dihydrochloride
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Dimethyl adipimidate dihydrochloride (B599025) (DMA), a homobifunctional imidoester crosslinker, in aqueous buffers. This document is intended for researchers, scientists, and drug development professionals who utilize DMA for protein-protein interaction studies, molecular structure elucidation, and the stabilization of biomolecules.
Dimethyl adipimidate dihydrochloride is a valuable tool in the field of biochemistry and molecular biology due to its ability to covalently crosslink primary amine groups in close proximity, thereby providing spatial information about protein complexes. However, its efficacy is intrinsically linked to its behavior in aqueous environments, where both its solubility and stability are critical parameters for successful and reproducible experimental outcomes. This guide consolidates available data on these properties and provides detailed experimental protocols for their assessment.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder. As a dihydrochloride salt, it exhibits improved water solubility compared to its free base form. However, once dissolved in aqueous buffers, it is susceptible to hydrolysis, which affects its stability and crosslinking efficiency.
Solubility in Aqueous Buffers
The solubility of this compound is a crucial factor for preparing stock solutions and reaction mixtures. While specific quantitative data is not extensively tabulated in publicly available literature, it is generally considered to be soluble in aqueous buffers commonly used in biochemical experiments. It is important to use non-amine-containing buffers for dissolving and reacting DMA, as primary amines will compete with the target molecules for reaction with the imidoester groups.
Table 1: Recommended Buffers for this compound
| Buffer Type | Common Examples | pH Range for Crosslinking | Notes |
| Phosphate Buffers | Sodium Phosphate, Potassium Phosphate | 7.0 - 8.5 | Commonly used and generally compatible. |
| Borate Buffers | Boric Acid/Sodium Borate | 8.0 - 9.0 | Effective for maintaining alkaline conditions. |
| HEPES Buffers | HEPES | 7.0 - 8.0 | A zwitterionic buffer that is often used in cell culture and biochemical assays. |
| Carbonate-Bicarbonate Buffers | Sodium Carbonate/Sodium Bicarbonate | 9.0 - 10.0 | Useful for reactions requiring higher pH. |
Note: Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) should be avoided during the crosslinking reaction as they will quench the reaction. They are, however, suitable for terminating the reaction.
Due to its hydrolytic instability, it is highly recommended to prepare DMA solutions immediately before use.
Stability in Aqueous Buffers
The stability of this compound in aqueous solution is limited by the hydrolysis of its imidoester functional groups. This hydrolysis is a critical factor to consider when designing crosslinking experiments, as the concentration of active crosslinker decreases over time. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Effect of pH
The hydrolysis of imidoesters is pH-dependent. While the crosslinking reaction with primary amines is more efficient at alkaline pH (typically 8.0-9.0), the rate of hydrolysis also increases with pH. Therefore, a balance must be struck to achieve optimal crosslinking before the reagent is inactivated. For some applications, a slightly lower pH of 7.4 has been used to slow hydrolysis while still allowing for sufficient reaction with primary amines.[1]
Effect of Temperature
Higher temperatures generally increase the rate of chemical reactions, including both the crosslinking reaction and the hydrolysis of DMA. Crosslinking reactions are often carried out at room temperature or on ice to modulate the reaction rate and minimize protein degradation. Lowering the temperature can help to extend the half-life of DMA in solution.
Table 2: General Stability Profile of this compound in Aqueous Solution
| Condition | Effect on Stability (Half-life) | Recommendation |
| Increasing pH | Decreases | Optimize pH to balance reaction efficiency and stability (typically pH 8.0-9.0). |
| Increasing Temperature | Decreases | Perform reactions at room temperature or on ice to control the rate. |
| Presence of Primary Amines | Reacts (Quenches) | Use non-amine buffers for the reaction; use Tris or glycine to stop the reaction. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible results. The following sections provide methodologies for determining the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5) and ensure its pH is accurately adjusted.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the buffer in a sealed, transparent container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For a hydrolytically unstable compound like DMA, this time should be minimized and the focus should be on practical solubility for immediate use. A short, standardized mixing time (e.g., 10-15 minutes) is more relevant than achieving true equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Determine the concentration of DMA in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or molarity.
Protocol for Assessing Hydrolytic Stability
This protocol describes a method to determine the rate of hydrolysis of this compound under specific conditions.
-
Preparation of DMA Stock Solution: Prepare a fresh stock solution of DMA in the desired aqueous buffer (e.g., 0.1 M Sodium Phosphate) at a known concentration.
-
Incubation: Incubate the solution at a constant temperature (e.g., 25 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution.
-
Quenching (Optional but Recommended): Immediately quench the hydrolysis and any potential reactions by adding a reagent that reacts with the remaining DMA or by acidifying the sample to slow down the hydrolysis significantly.
-
Analysis: Analyze the concentration of the remaining intact DMA in each aliquot using a validated analytical method, such as RP-HPLC. The appearance of hydrolysis products can also be monitored.
-
Data Analysis: Plot the concentration of DMA versus time. From this data, the hydrolysis rate constant (k) and the half-life (t½) can be calculated using first-order reaction kinetics.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Hydrolysis pathway of Dimethyl adipimidate.
Caption: Experimental workflow for assessing stability.
Conclusion
The successful application of this compound as a crosslinking agent is highly dependent on a thorough understanding of its solubility and stability in aqueous buffers. Due to its inherent reactivity and susceptibility to hydrolysis, careful consideration of buffer composition, pH, and temperature is paramount. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their experimental conditions to achieve consistent and reliable crosslinking results, ultimately leading to more accurate insights into the intricate world of molecular interactions. It is strongly recommended that researchers determine the practical solubility and stability of DMA under their specific experimental conditions to ensure the validity of their findings.
References
Dimethyl Adipimidate Dihydrochloride: A Technical Guide for Protein Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinking agent widely utilized in protein chemistry to investigate protein-protein interactions, stabilize protein complexes, and elucidate the quaternary structure of proteins.[1] Its ability to covalently link primary amine groups in close proximity makes it an invaluable tool for capturing transient and stable interactions within and between proteins. This guide provides an in-depth overview of DMA, including its chemical properties, mechanism of action, detailed experimental protocols, and applications in studying cellular signaling pathways.
Core Principles of Dimethyl Adipimidate Dihydrochloride Crosslinking
DMA possesses two reactive imidoester functional groups at either end of an 8.6 Å spacer arm.[1][2] These groups specifically target the primary amine groups found in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains. The reaction proceeds optimally under slightly alkaline conditions (pH 8.0-9.0), where the deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbon of the imidoester.[2] This results in the formation of a stable amidine bond, which importantly preserves the native charge of the protein, minimizing structural and functional perturbations.[1]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | [3] |
| Molecular Weight | 245.15 g/mol | [4] |
| Spacer Arm Length | 8.6 Å | [2] |
| Purity | ≥97% | [4] |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Soluble in aqueous buffers (e.g., phosphate, borate, HEPES) | [2] |
| Optimal pH Range | 8.0 - 9.0 | [2] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below. It is crucial to optimize these protocols for each specific protein system.
In Vitro Crosslinking of Purified Proteins
This protocol is suitable for studying the interactions between purified proteins or the subunit composition of a protein complex.
Materials:
-
This compound (DMA)
-
Amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5; or 20 mM HEPES, pH 7.5)[2]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Protein sample of interest
-
SDS-PAGE reagents
-
Mass spectrometer (optional)
Procedure:
-
Protein Preparation: Prepare the purified protein sample at a concentration of 0.25 to 1 mg/mL in an amine-free buffer.[2]
-
DMA Solution Preparation: Immediately before use, dissolve DMA in the same amine-free buffer to the desired final concentration (typically 1-2 mg/mL).[5]
-
Crosslinking Reaction: Add the freshly prepared DMA solution to the protein sample. The final concentration of DMA may need to be optimized, but a common starting point is a 10-50 fold molar excess over the protein concentration.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice to minimize protein degradation.[2]
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM.[2] Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.[2] For identification of crosslinked peptides, proceed with in-gel digestion and mass spectrometry analysis.
In Situ Crosslinking of Proteins in Live Cells
This protocol is designed to capture protein-protein interactions within their native cellular environment.
Materials:
-
This compound (DMA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Dimethyl sulfoxide (B87167) (DMSO) (optional)
-
Quenching solution (e.g., 0.2 M glycine)[6]
-
Cell lysis buffer
-
Antibodies for immunoprecipitation (optional)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Preparation: Wash the cells once with ice-cold PBS.[6]
-
Crosslinking Solution: Prepare a fresh solution of 10 mM DMA in ice-cold PBS. For increased cell permeability, 0.25% DMSO can be included.[6]
-
Crosslinking Reaction: Resuspend the cells in the DMA solution and incubate at room temperature for 45 minutes with gentle agitation.[6]
-
Quenching: Terminate the reaction by adding the quenching solution.[6]
-
Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer.
-
Analysis: The crosslinked protein complexes can be analyzed by immunoprecipitation followed by Western blotting to identify interacting partners, or by mass spectrometry for large-scale interaction mapping.
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental workflows and signaling pathways can aid in understanding the application of DMA in protein chemistry research.
Caption: A generalized workflow for identifying protein-protein interactions using DMA crosslinking coupled with mass spectrometry.
The study of signaling pathways is a key area where DMA-mediated crosslinking provides significant insights. For example, the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and differentiation, involves receptor dimerization upon ligand binding.[7][8] DMA can be used to capture this dimerization event.
Caption: Schematic of DMA crosslinking to stabilize the ligand-induced EGFR dimer for subsequent analysis.
Similarly, the NF-κB signaling pathway, a central regulator of inflammation and immunity, involves the interaction of various proteins.[9][10] For instance, the inhibitor of κB (IκB) proteins bind to and sequester NF-κB dimers in the cytoplasm.[10] Crosslinking with DMA can be employed to study the composition of the IκB/NF-κB complex.
Conclusion
This compound is a powerful and versatile reagent for the study of protein structure and interactions. Its well-defined chemistry, specificity for primary amines, and ability to preserve the native charge of proteins make it a preferred choice for a wide range of applications in protein chemistry. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively utilize DMA in their investigations, leading to a deeper understanding of complex biological systems. As with any chemical crosslinking experiment, careful optimization of reaction conditions is paramount to achieving reliable and meaningful results.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. アジポイミド酸ジメチル 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Crosslinking Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Handling Dimethyl Adipimidate Dihydrochloride in a Laboratory Setting: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl adipimidate dihydrochloride (B599025) (DMA), a homobifunctional cross-linking agent, is a valuable tool in protein research and bioconjugation techniques. However, its safe handling in the laboratory is paramount to ensure the well-being of personnel and the integrity of research. This technical guide provides an in-depth overview of the necessary safety precautions, hazard information, and handling protocols for DMA.
Hazard Identification and Classification
Dimethyl adipimidate dihydrochloride is classified as a hazardous chemical.[1] The primary hazards associated with this compound are:
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
-
Harmful if Swallowed: In some classifications, it is listed as harmful if swallowed.[4]
-
Toxicity on Contact with Skin: Some sources indicate it may be toxic in contact with skin.[4]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[4]
The signal word for this chemical is "Warning".[1][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C8H16N2O2 · 2HCl | [1] |
| Molecular Weight | 245.15 g/mol | [1][5][6] |
| Appearance | White to almost white solid (powder or crystal) | [1] |
| Melting Point | Approximately 215 °C (decomposes) | [1][6] |
| Solubility | Soluble in water (hydrolyzes) | [6] |
| Odor | No information available | [1] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure risks.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Wear protective gloves, such as nitrile rubber gloves.[1][2][3]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
-
Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.
-
-
Hygiene Practices: Wash hands thoroughly after handling the compound.[1][2][3] Do not eat, drink, or smoke in the laboratory.[4]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Temperature: Store at 2-8°C.[5]
-
Moisture: The compound is moisture-sensitive and may decompose on exposure to moist air or water.[3][6] Therefore, it should be stored in a desiccator or under an inert atmosphere if possible.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of DMA.
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, call a physician.[1][2]
-
Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1][2] Get medical attention if symptoms occur.[1][2]
Spill and Disposal Procedures
-
Spill: In case of a spill, sweep up the solid material and shovel it into a suitable container for disposal.[2] Avoid creating dust.[2] Ensure adequate ventilation.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: No information available.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[1]
By adhering to these safety precautions and protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Methodological & Application
Application Notes and Protocols for Dimethyl Adipimidate Dihydrochloride (DMA) Crosslinking for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions and the structural characterization of protein complexes. Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinking agent that is particularly well-suited for these applications. DMA reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amidine bonds.[1] This process covalently captures proteins in their native interacting states, allowing for the subsequent identification of interaction partners and the mapping of interaction interfaces by mass spectrometry. These insights are invaluable for understanding cellular signaling pathways, validating drug targets, and elucidating the mechanism of action of therapeutic agents.
Principle of DMA Crosslinking
DMA possesses two reactive imidoester groups at either end of a spacer arm. The reaction with primary amines proceeds optimally under slightly alkaline conditions (pH 7.0-9.0) and results in the formation of a covalent amidine bond, effectively linking two amine-containing residues that are within the crosslinker's spatial range. A key advantage of imidoester crosslinkers like DMA is the preservation of the native charge of the modified lysine residue, which can help maintain the native conformation of the protein complex. It is crucial to use buffers devoid of primary amines, such as Tris or glycine (B1666218), during the crosslinking reaction to prevent quenching of the reagent.[2]
Experimental Protocols
This section provides detailed protocols for both in vitro crosslinking of purified protein complexes and in situ crosslinking of proteins within cells.
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol is designed for purified protein complexes at a known concentration.
Materials:
-
Dimethyl adipimidate dihydrochloride (DMA)
-
Amine-free buffer (e.g., 20 mM HEPES, 20 mM sodium phosphate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Protein sample of interest
Procedure:
-
Buffer Exchange: Ensure the purified protein sample is in an amine-free buffer (e.g., HEPES or phosphate (B84403) buffer) at the desired concentration (typically 0.1-2 mg/mL).
-
DMA Solution Preparation: Immediately before use, prepare a fresh stock solution of DMA in the reaction buffer. For example, dissolve DMA in 20 mM HEPES, pH 7.5, to a concentration of 10-20 mg/mL.
-
Crosslinking Reaction: Add the DMA solution to the protein sample to achieve the desired final DMA concentration. The optimal concentration should be determined empirically but typically ranges from 0.5 to 5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted DMA.
-
Sample Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE to visualize crosslinked products or for processing for mass spectrometry.
Protocol 2: In Situ Crosslinking in Mammalian Cells
This protocol is for capturing protein interactions within a cellular context.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound (DMA)
-
Quenching solution (e.g., 100 mM Tris-HCl, pH 7.5 or 100 mM glycine in PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS to remove any amine-containing media.
-
Crosslinking: Resuspend the cells in ice-cold PBS containing the desired concentration of DMA (typically 1-10 mM).
-
Incubation: Incubate the cell suspension for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Pellet the cells by centrifugation and resuspend them in the quenching solution. Incubate for 15 minutes to stop the reaction.
-
Cell Lysis: Wash the cells again with PBS and then lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Sample Preparation: Clarify the lysate by centrifugation. The supernatant containing the crosslinked proteome is now ready for further purification (e.g., immunoprecipitation) or direct processing for mass spectrometry analysis.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for DMA crosslinking experiments.
| Parameter | In Vitro Crosslinking | In Situ Crosslinking |
| Protein Concentration | 0.1 - 2 mg/mL | N/A |
| DMA Concentration | 0.5 - 5 mM | 1 - 10 mM |
| Buffer | 20 mM HEPES or Phosphate | Phosphate-Buffered Saline (PBS) |
| pH | 7.0 - 9.0 | 7.4 |
| Temperature | Room Temperature | Room Temperature |
| Incubation Time | 30 - 60 minutes | 30 - 60 minutes |
| Quenching Agent | 20-50 mM Tris or Glycine | 100 mM Tris or Glycine |
Sample Preparation for Mass Spectrometry
Following crosslinking, the protein sample must be digested into peptides for mass spectrometric analysis.
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea).
-
Add a protease, typically trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Crosslinked peptides are often low in abundance. Enrichment can be achieved using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
-
Mass Spectrometry Data Analysis
The analysis of XL-MS data requires specialized software to identify the crosslinked peptides from the complex tandem mass spectra. Software packages such as pLink, xQuest, and MaxLynx are commonly used for this purpose. The general workflow involves:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database.
-
Crosslink Identification: The software identifies spectra that correspond to two peptide sequences connected by the DMA crosslinker, taking into account the mass modification of the crosslinker.
-
Scoring and Validation: Identified crosslinks are scored based on the quality of the spectral match, and a false discovery rate (FDR) is typically calculated to ensure the confidence of the results.
Visualizations
Experimental Workflow for In Vitro DMA Crosslinking and Mass Spectrometry
References
Application Notes and Protocols for Dimethyl Adipimidate Dihydrochloride in Protein Complex Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dimethyl Adipimidate Dihydrochloride (B599025) (DMA), a homobifunctional imidoester crosslinker, for the analysis of protein-protein interactions and the structural elucidation of protein complexes.
Introduction to Dimethyl Adipimidate Dihydrochloride (DMA)
This compound (DMA·2HCl) is a water-soluble and membrane-permeable crosslinking agent.[1][2] It specifically reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form stable amidine bonds.[1][3] This reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[1][2] A key advantage of DMA is that the resulting amidine bond preserves the positive charge of the original amino group, which helps to maintain the native charge distribution of the protein and minimize conformational changes.[1][2] The spacer arm length of DMA is 8.6 Å, making it suitable for crosslinking proteins that are in close proximity.[2][4]
Applications of DMA in protein complex analysis include:
-
Stabilization of Protein Complexes: Covalently linking subunits of a protein complex to facilitate its purification and characterization.[1]
-
Identification of Interacting Partners: Capturing transient or weak protein-protein interactions for subsequent identification by techniques like mass spectrometry.[4][5]
-
Structural Elucidation: Providing distance constraints for computational modeling of protein complex structures.[6]
-
In vivo Crosslinking: Studying protein interactions within their native cellular environment due to its membrane permeability.[7][8]
Chemical Reaction and Mechanism
DMA reacts with primary amines in a two-step process. First, one of the imidoester groups reacts with a primary amine on a protein to form an unstable tetrahedral intermediate, which then eliminates a methanol (B129727) molecule to form a stable amidine bond. The second imidoester group can then react with another nearby primary amine on the same or a different protein, resulting in an intra- or inter-molecular crosslink, respectively.
Figure 1: Reaction scheme of DMA with protein amino groups.
Experimental Protocols
General Considerations
-
Buffer Selection: Use buffers that do not contain primary amines, such as phosphate, borate, carbonate, or HEPES buffers.[1][2] Avoid buffers like Tris or glycine (B1666218) in the crosslinking step as they will compete for reaction with DMA.[1][2]
-
pH: The optimal pH for the reaction is between 8.0 and 9.0.[1][2] However, physiological pH (7.4) can be used for in vivo studies.[1]
-
DMA Preparation: DMA is moisture-sensitive and should be equilibrated to room temperature before opening.[2] Prepare DMA solutions fresh just before use, as the imidoester moiety is susceptible to hydrolysis.[2]
-
Quenching: The crosslinking reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, or by lowering the pH with acetic acid.[1][9]
Protocol for in vitro Crosslinking of a Purified Protein Complex
This protocol is a general guideline and may require optimization for specific protein complexes.
Materials:
-
Purified protein complex
-
This compound (DMA)
-
Crosslinking Buffer: e.g., 20 mM HEPES, pH 7.5-8.5[4] or 0.2 M Triethanolamine, pH 8.0[2]
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
SDS-PAGE loading buffer
Procedure:
-
Sample Preparation: Prepare the purified protein complex in the chosen crosslinking buffer. The protein concentration may range from 0.1 to 2 mg/mL.[4]
-
DMA Addition: Add a 10- to 50-fold molar excess of DMA to the protein solution. The optimal molar excess should be determined empirically.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 1-3 hours at 4°C.[2][4][9] Incubation times may need to be optimized.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[2] Incubate for an additional 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complex. Further analysis can be performed using mass spectrometry to identify the crosslinked peptides.[5]
Protocol for in vivo Crosslinking
This protocol is adapted for cultured cells and may need modification for different cell types or tissues.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (DMA)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, to increase cell permeability)[7]
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash the cultured cells once with ice-cold PBS.[7]
-
Crosslinking Solution: Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. For increased permeability, 0.25% DMSO can be included.[7]
-
Incubation: Incubate the cells at room temperature for 45 minutes with gentle agitation.[7]
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and wash with PBS. Lyse the cells using a suitable lysis buffer.
-
Analysis: The cell lysate can then be used for downstream applications such as immunoprecipitation followed by western blotting or mass spectrometry to identify interacting proteins.[10]
Quantitative Data and Optimization Parameters
The efficiency of DMA crosslinking is dependent on several factors. The following table summarizes key parameters and their typical ranges for optimizing crosslinking reactions.
| Parameter | Typical Range | Notes |
| Protein Concentration | 0.1 - 2 mg/mL | Lower concentrations may require a higher molar excess of DMA.[4] |
| DMA Concentration | 1 - 10 mM | For in vivo crosslinking, 10 mM is a common starting point.[1][7] |
| Molar Excess of DMA | 10 to 50-fold | This should be optimized for each specific protein complex.[2] |
| pH | 7.5 - 9.0 | Higher pH favors the reaction with primary amines.[1][2] |
| Reaction Time | 30 min - 3 hours | Shorter times at room temperature, longer times at 4°C.[2][4][9] |
| Temperature | 4°C or Room Temp. | Lower temperatures can help maintain protein stability. |
| Quenching Reagent | Tris or Glycine | Typically used at a final concentration of 20-50 mM.[2] |
Experimental Workflow and Downstream Analysis
The general workflow for a DMA crosslinking experiment followed by mass spectrometry is outlined below.
Figure 2: General workflow for protein complex analysis using DMA.
Case Study: Mapping a Protein-Protein Interaction Network
DMA-based crosslinking coupled with mass spectrometry can be used to elucidate protein-protein interaction networks. For example, in a study of a hypothetical signaling pathway, DMA could be used to capture interactions between a receptor, its downstream kinases, and scaffold proteins.
Figure 3: Hypothetical signaling pathway elucidated by DMA crosslinking.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crosslinking observed | Inactive DMA (hydrolyzed) | Prepare fresh DMA solution immediately before use. |
| Low protein concentration | Increase protein concentration or molar excess of DMA. | |
| Suboptimal pH | Ensure the reaction buffer pH is between 8.0 and 9.0. | |
| Excessive aggregation/precipitation | DMA concentration too high | Reduce the molar excess of DMA. |
| Protein is unstable under reaction conditions | Optimize buffer conditions, temperature, and incubation time. | |
| Low yield of crosslinked product | Inefficient quenching | Ensure quenching reagent is added in sufficient excess. |
| Short incubation time | Increase the incubation time. |
Conclusion
This compound is a valuable tool for the study of protein complexes. Its ability to covalently capture protein-protein interactions in vitro and in vivo provides crucial information for understanding protein function and cellular processes. Careful optimization of reaction conditions is essential for successful crosslinking experiments. The protocols and guidelines presented here serve as a starting point for researchers to effectively utilize DMA in their protein complex analysis workflows.
References
- 1. This compound | Crosslinker [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. fgsc.net [fgsc.net]
- 5. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Structural Analysis of Protein Complexes by Cross-Linking and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: In Situ Protein Crosslinking in Cultured Cells with Dimethyl Adipimidate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinking agent used to study protein-protein interactions.[1] Its membrane-permeable nature makes it particularly effective for in situ crosslinking, allowing for the stabilization of protein complexes within their native cellular environment.[1] DMA targets primary amines, primarily the ε-amino groups of lysine (B10760008) residues, forming stable, covalent amidine bonds.[1][2] This process "freezes" transient and stable protein interactions, facilitating their subsequent isolation and analysis. A key advantage of imidoester crosslinkers like DMA is that the resulting amidine bond preserves the native charge of the protein, which can help maintain the complex's conformation and activity.[3] These application notes provide a comprehensive overview and detailed protocols for using DMA to investigate protein-protein interactions in cultured cells.
Principle of the Method
DMA possesses two reactive imidoester groups at either end of an 8.6 Å spacer arm.[4] When introduced to cultured cells, DMA permeates the cell and mitochondrial membranes to access intracellular compartments. Inside the cell, at an alkaline pH (typically 8.0-9.0), the imidoester groups react with primary amine groups on nearby proteins.[3] If two proteins are part of an interacting complex, and their respective lysine residues are within the reach of the DMA spacer arm, a covalent crosslink is formed between the two polypeptides. This effectively traps the protein complex. The reaction is terminated by adding a quenching buffer containing primary amines, such as Tris or glycine (B1666218), which inactivates any remaining reactive DMA.[3] The crosslinked complexes can then be analyzed using various techniques, including SDS-PAGE, Western blotting, immunoprecipitation, and mass spectrometry.[4][5]
View the DOT script for the diagram below
Caption: Mechanism of DMA-mediated protein crosslinking.
Data Presentation: Quantitative Parameters
The optimal conditions for DMA crosslinking can vary significantly based on the specific protein complex, cell type, and experimental goals. The following table summarizes starting concentrations and incubation times reported in various contexts. Researchers should perform optimization experiments (e.g., a concentration and time-course titration) to determine the ideal conditions for their system.
| Parameter | Value Range | Context / Sample Type | Key Considerations | Reference |
| DMA Concentration | 10 mM | In vivo crosslinking in yeast cells | A good starting point for whole-cell experiments. | [6] |
| 1 - 2 mg/mL | In vitro crosslinking of crude cellular extracts | Higher concentration may be needed for complex mixtures. | [4] | |
| 10- to 30-fold molar excess over protein | Purified protein solutions | Recommended when protein concentration is known. Use higher excess for dilute protein solutions (<5 mg/mL). | [3] | |
| Incubation Time | 30 - 60 minutes | General protein solutions at room temperature | Balances crosslinking efficiency with potential sample degradation. | [3] |
| 45 minutes | In vivo crosslinking in yeast cells at room temperature | Sufficient for capturing specific protein complexes. | [6] | |
| 3 hours | In vitro crosslinking of crude extracts at room temperature | Longer incubation may be required to crosslink low-abundance proteins. | [4] | |
| Reaction pH | 7.0 - 10.0 | General imidoester reactions | The reaction rate increases with pH. | [3] |
| 8.0 - 9.0 | Optimal for crosslinking efficiency | Provides a balance between high reactivity and protein stability. | [3] | |
| Quenching Agent | 20 - 50 mM (final concentration) | Tris or Glycine buffer | Added to terminate the reaction by consuming excess DMA. | [3] |
Experimental Protocols
This protocol provides a detailed methodology for in situ protein crosslinking in adherent cultured mammalian cells.
Materials and Reagents
-
Cells: Cultured cells expressing the protein(s) of interest.
-
Dimethyl adipimidate dihydrochloride (DMA): (e.g., Thermo Scientific, Pierce™)
-
Crosslinking Buffer: 0.2 M Triethanolamine or 1X PBS (Phosphate-Buffered Saline), pH adjusted to 8.5. Crucially, do not use buffers containing primary amines like Tris or glycine for the crosslinking step. [3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Cell Lysis Buffer: RIPA buffer or a user-defined buffer compatible with downstream applications (e.g., IP buffer), supplemented with protease and phosphatase inhibitors.
-
DMSO (optional): To aid in cell permeability.[6]
-
Ice-cold 1X PBS.
Protocol Steps
-
Cell Preparation: a. Culture cells to approximately 80-90% confluency in appropriate culture plates (e.g., 10 cm plates). b. On the day of the experiment, aspirate the culture medium and gently wash the cell monolayer twice with ice-cold 1X PBS.[6]
-
Preparation of DMA Solution (Prepare Fresh): a. Allow the vial of DMA powder to equilibrate to room temperature before opening to prevent condensation.[3] b. Immediately before use, dissolve DMA in the Crosslinking Buffer (e.g., 0.2 M Triethanolamine, pH 8.5) to the desired final concentration (e.g., starting with 1-10 mM). Vortex briefly to dissolve. c. (Optional) For cells that are difficult to permeate, DMSO can be added to the crosslinking buffer to a final concentration of 0.25%.[6]
-
In Situ Crosslinking: a. After the final PBS wash, aspirate all remaining PBS from the cell plates. b. Add the freshly prepared DMA crosslinking solution to the cells, ensuring the monolayer is completely covered (e.g., 2 mL for a 10 cm plate). c. Incubate the plates at room temperature for 30-60 minutes.[3] A gentle rocking motion can be used to ensure even distribution of the crosslinker.[6]
-
Quenching the Reaction: a. To stop the crosslinking reaction, add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl to 1 mL of crosslinking solution).[3][7] b. Incubate for 15 minutes at room temperature with gentle rocking.[8]
-
Cell Lysis and Protein Extraction: a. Aspirate the quenching/crosslinking solution and wash the cells twice more with ice-cold 1X PBS. b. Add ice-cold Cell Lysis Buffer supplemented with protease/phosphatase inhibitors to the plate. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (containing the crosslinked protein complexes) to a new tube.
-
Downstream Analysis: a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA). b. The samples are now ready for analysis by SDS-PAGE and Western blotting to observe higher molecular weight bands corresponding to crosslinked complexes. c. Alternatively, the lysate can be used for immunoprecipitation (IP) to isolate a specific protein and its crosslinked partners, followed by mass spectrometry to identify the interacting proteins.[4]
Visualization of Workflows and Pathways
General Experimental Workflow
The entire process, from cell culture to analysis, follows a logical sequence of steps designed to preserve and capture protein interactions.
View the DOT script for the diagram below
Caption: Workflow for in situ protein crosslinking with DMA.
Application in Signaling Pathway Analysis
DMA is invaluable for capturing transient interactions that are common in cellular signaling pathways, such as the interaction between a kinase and its substrate or a receptor and its downstream effector.
View the DOT script for the diagram below
Caption: Capturing transient kinase-substrate interactions.
References
- 1. This compound | Crosslinker [benchchem.com]
- 2. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fgsc.net [fgsc.net]
- 5. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Dimethyl Adipimidate Dihydrochloride for Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinker used to covalently link primary amine groups in proteins and other macromolecules. With a spacer arm length of 8.6 Ångstroms, it is a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and immobilizing proteins onto solid supports.[1][2][3] DMA reacts specifically with primary amines at alkaline pH (typically 8.0-10.0) to form stable amidine bonds, largely preserving the native charge of the protein.[2][3][4] This membrane-permeable reagent is suitable for both intracellular and in vitro crosslinking studies.[2][4] Careful optimization of the DMA concentration is critical to achieve efficient crosslinking without causing excessive aggregation or loss of protein function.[4]
Reaction Mechanism
DMA's reaction with primary amines is a two-step process. The imidoester group first reacts with a primary amine on a protein to form an unstable tetrahedral intermediate. This intermediate then eliminates a methanol (B129727) molecule to form a stable amidine bond. This reaction is most efficient at a slightly alkaline pH, which facilitates the deprotonation of the primary amine, making it a better nucleophile.
Key Considerations for Optimal Crosslinking
Several factors influence the efficiency and outcome of a crosslinking experiment with DMA. Careful consideration of these parameters is essential for reproducible and meaningful results.
-
pH: The reaction of imidoesters with amines is highly pH-dependent. Optimal crosslinking is typically achieved at a pH between 8.0 and 9.0.[2][4] Below pH 8.0, the reaction rate is significantly reduced, while above pH 10.0, the hydrolysis of the imidoester becomes a competing reaction.
-
Buffer Choice: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with DMA.[2][4] Suitable buffers include phosphate, borate, HEPES, and triethanolamine.[2][4][5]
-
Protein Concentration: The concentration of the target protein can influence whether intramolecular or intermolecular crosslinking is favored. At high protein concentrations, intermolecular crosslinking is more likely to occur, potentially leading to the formation of high-molecular-weight aggregates.[4]
-
DMA Concentration: The optimal concentration of DMA depends on the protein concentration and the desired outcome of the experiment. A molar excess of DMA over the protein is generally used.
-
Reaction Time and Temperature: Crosslinking reactions with DMA are typically carried out at room temperature for 30-60 minutes.[2] The reaction can be slowed down by performing it at 4°C.
Data Presentation: Recommended DMA Concentrations
The following table summarizes recommended starting concentrations of DMA for various applications. It is important to note that these are starting points, and empirical optimization for each specific system is highly recommended.
| Application | Protein Concentration | Recommended Molar Excess of DMA | Recommended DMA Concentration | Notes |
| Intramolecular Crosslinking | < 1 mg/mL | 20- to 50-fold | 1 - 5 mM | Lower protein concentrations favor intramolecular crosslinking. The goal is to stabilize the protein's tertiary or quaternary structure. |
| Intermolecular Crosslinking | > 5 mg/mL | 10- to 30-fold | 5 - 10 mM | Higher protein concentrations promote crosslinking between different protein molecules, which is useful for identifying interacting partners.[2] |
| In-vivo Crosslinking (Cells) | N/A | N/A | 10 mM | For crosslinking proteins within living cells.[6] The membrane permeability of DMA allows it to enter cells and crosslink intracellular proteins. |
| Immobilization to a Support | 1 - 5 mg/mL | 10- to 20-fold | 5 - 10 mM | For covalently attaching proteins, such as antibodies, to a solid support like Protein A or G beads.[4] |
| Enzyme Stabilization | Variable | 10- to 50-fold | 1 - 10 mM | The goal is to introduce intramolecular crosslinks to rigidify the enzyme structure and enhance its stability without significantly compromising its activity.[4] |
Experimental Protocols
Protocol 1: In Vitro Protein Crosslinking
This protocol provides a general procedure for crosslinking a purified protein or protein complex in solution.
Materials:
-
Dimethyl adipimidate dihydrochloride (DMA)
-
Amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.5; or 20 mM HEPES, pH 7.5)[5]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0; or 1 M glycine)
-
Protein sample in a compatible buffer
-
Microcentrifuge tubes
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. The protein concentration should be adjusted based on the desired outcome (intramolecular vs. intermolecular crosslinking).
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the amine-free buffer to the desired final concentration (e.g., 6 mg/mL, with pH adjusted to 8.5 with NaOH for some applications).[5] DMA solutions are susceptible to hydrolysis and should not be stored.[2]
-
Initiate Crosslinking: Add the freshly prepared DMA solution to the protein sample. For a protein concentration above 5 mg/mL, a 10-fold molar excess of the crosslinker is a good starting point. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess may be required.[2]
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.[2] For some applications, incubation for up to 3 hours at room temperature may be necessary.[5]
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM.[2] Incubate for an additional 15 minutes at room temperature.
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: In Vivo Crosslinking of Cellular Proteins
This protocol is designed for crosslinking proteins within living cells.
Materials:
-
This compound (DMA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Dimethyl sulfoxide (B87167) (DMSO) (optional)
-
Quenching solution (e.g., 0.2 M glycine)[6]
-
Cell culture medium
-
Cell scraper
Procedure:
-
Cell Preparation: Wash cultured cells once with cold 1X PBS.
-
Crosslinking Solution: Prepare a fresh solution of 10 mM DMA in ice-cold 1X PBS.[6] For increased cell permeability, 0.25% DMSO can be included.[6]
-
Crosslinking Reaction: Resuspend the cells in the DMA crosslinking solution and incubate at room temperature for 45 minutes with gentle agitation.[6]
-
Quench Reaction: Terminate the reaction by adding the quenching solution (e.g., 0.2 M glycine).[6]
-
Cell Lysis and Analysis: Wash the cells again with 1X PBS and proceed with cell lysis and subsequent analysis of the crosslinked proteins by immunoprecipitation, SDS-PAGE, and Western blotting.
Visualizations
Caption: Chemical reaction of DMA with a primary amine on a protein.
Caption: General experimental workflow for in vitro protein crosslinking with DMA.
References
Quenching the Dimethyl Adipimidate Dihydrochloride (DMA) Crosslinking Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinker widely utilized in biological research to study protein-protein interactions and elucidate the quaternary structure of protein complexes. DMA covalently links proteins by reacting with primary amines (such as the ε-amino group of lysine (B10760008) residues) under mild alkaline conditions (pH 7.0-10.0) to form stable amidine bonds.[1] A critical step in any crosslinking experiment is the effective termination of the reaction, a process known as quenching. Inadequate quenching can lead to uncontrolled crosslinking, resulting in the formation of large, insoluble aggregates and artifacts that can complicate data interpretation. This document provides detailed application notes and protocols for effectively quenching the DMA crosslinking reaction.
Mechanism of DMA Crosslinking and the Importance of Quenching
DMA possesses two imidoester functional groups separated by an 8.6 Å spacer arm, allowing it to bridge primary amines on interacting proteins. The reaction proceeds optimally at a slightly alkaline pH (typically 8.0-9.0), which facilitates the nucleophilic attack of the unprotonated primary amine on the imidoester carbon. The resulting amidine bond preserves the positive charge of the original amine group, which can help maintain the native charge distribution of the protein.
Quenching is essential to stop the crosslinking reaction at a specific time point, providing a "snapshot" of the protein interactions at that moment. Effective quenching is achieved by adding a reagent that rapidly reacts with the remaining active imidoester groups on the DMA, rendering them incapable of further crosslinking. This is typically accomplished by adding a high concentration of a primary amine-containing compound.
Quenching Agents for DMA Crosslinking
Several reagents can be used to quench the DMA crosslinking reaction. The choice of quenching agent can depend on the specific experimental requirements and downstream applications. The most commonly used quenching agents are Tris (tris(hydroxymethyl)aminomethane) and glycine. Ethanolamine has also been used effectively. While direct quantitative comparisons of quenching efficiency for DMA are not extensively documented, information from studies on other crosslinkers, such as formaldehyde, suggests that Tris may be a more efficient quencher than glycine.[2][3] However, it is also suggested that high concentrations of Tris could potentially facilitate the reversal of some crosslinks, a factor to consider in experimental design.[2][4][5]
Summary of Common Quenching Agents for DMA Crosslinking
| Quenching Agent | Typical Concentration | Typical Incubation Time | pH | Notes |
| Tris | 20 mM - 100 mM | 10 - 15 minutes | ~8.0 | Often cited as a highly efficient quencher.[3][6] May have the potential to reverse crosslinks at higher concentrations.[2][4][5] |
| Glycine | 100 mM - 200 mM | 15 minutes - 1 hour | ~7.5 - 8.0 | A commonly used and effective quenching agent.[7] |
| Ethanolamine | 200 mM | Not specified | 8.0 | Used in protocols for crosslinking antibodies to beads.[8] |
| Acetic Acid | 1:4 ratio (sample:acid) | Not specified | Acidic | An alternative quenching method that works by lowering the pH and inactivating the reaction. |
Experimental Protocols
The following are detailed protocols for performing and quenching a DMA crosslinking reaction for the analysis of protein-protein interactions.
Protocol 1: Crosslinking of a Purified Protein Complex
This protocol is suitable for studying the interactions within a purified protein complex in solution.
Materials:
-
Purified protein complex (1-5 mg/mL)
-
Dimethyl adipimidate dihydrochloride (DMA)
-
Crosslinking Buffer: 0.2 M Borate buffer, pH 8.0 (or other amine-free buffers like Phosphate, Carbonate, or HEPES)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.5
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare the protein sample in the Crosslinking Buffer at a concentration of 1-5 mg/mL.
-
Freshly prepare a 100 mM DMA solution in the Crosslinking Buffer.
-
Add a 10- to 30-fold molar excess of the DMA solution to the protein solution. The lower the protein concentration, the higher the molar excess of the crosslinker should be.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 100 mM (for Tris or Glycine).
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching.
-
Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting.
Protocol 2: In-situ Crosslinking of Proteins in Cultured Cells
This protocol is designed for capturing protein-protein interactions within a cellular context.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DMA solution: 10 mM in ice-cold PBS (prepare fresh)
-
Quenching Solution: 0.2 M Glycine in PBS
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Wash the cultured cells once with ice-cold PBS.
-
Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. To enhance cell permeability, 0.25% DMSO can be included.[7]
-
Incubate at room temperature for 45 minutes with gentle agitation.[7]
-
Terminate the reaction by adding the Quenching Solution (0.2 M Glycine) and incubate for 15 minutes at room temperature.[7]
-
Wash the cells again with ice-cold PBS.
-
Proceed with cell lysis using a suitable lysis buffer containing protease inhibitors for downstream analysis such as immunoprecipitation and mass spectrometry.
Visualizations
Experimental Workflow for DMA Crosslinking and Quenching
Caption: A typical workflow for a DMA crosslinking experiment.
Logical Relationship of Quenching Agents
Caption: The role of a quenching agent in a DMA crosslinking reaction.
Signaling Pathway Example: Investigating a Protein Kinase Complex
DMA crosslinking is often employed to study dynamic protein complexes, such as those involved in cellular signaling. The following diagram illustrates a hypothetical scenario where DMA is used to capture the interaction between a kinase, its substrate, and a regulatory scaffold protein.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional Cross-Linking Protocol | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Application Notes and Protocols for Dimethyl Adipimidate Dihydrochloride in Cross-Linking Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the use of Dimethyl adipimidate dihydrochloride (B599025) (DMA), a homobifunctional imidoester cross-linker. The document details the reaction time and temperature considerations critical for successful protein cross-linking applications. It includes detailed experimental protocols, data on reaction parameters, and visualizations to aid in the design and execution of cross-linking experiments.
Introduction to Dimethyl Adipimidate Dihydrochloride (DMA)
This compound is a water-soluble and membrane-permeable cross-linking agent. It is widely used to study protein-protein interactions, stabilize protein complexes, and immobilize proteins to solid supports. DMA reacts primarily with the primary amino groups (ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) of proteins to form stable amidine bonds. The spacer arm length of DMA is 8.6 Å. A key advantage of imidoester cross-linkers like DMA is that they preserve the native charge of the protein, which can be crucial for maintaining protein structure and function.
Reaction Mechanism and Considerations
The reaction of DMA with primary amines proceeds optimally under slightly alkaline conditions (pH 8.0-9.0). The imidoester functional groups of DMA are susceptible to hydrolysis, which is a competing reaction. Therefore, it is crucial to use non-amine-containing buffers such as phosphate, borate, or HEPES. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with DMA and should be avoided in the cross-linking step, but can be used to quench the reaction.
Effect of pH
The rate of the cross-linking reaction is highly dependent on the pH of the reaction buffer. At a lower pH, the primary amino groups of the protein are protonated, reducing their nucleophilicity and slowing down the reaction. As the pH increases towards the pKa of the lysine ε-amino group (~10.5), the deprotonated form becomes more prevalent, leading to a faster reaction rate. However, at very high pH values, the rate of hydrolysis of the imidoester also increases significantly. Therefore, a compromise pH of 8.0 to 9.0 is generally recommended for optimal cross-linking efficiency.
Reaction Time and Temperature
The reaction time and temperature are critical parameters that influence the extent of cross-linking. While "room temperature" is a commonly cited condition, the specific temperature can affect the reaction kinetics. Higher temperatures generally increase the reaction rate, but may also lead to protein denaturation or degradation. Conversely, lower temperatures will slow down the reaction, requiring longer incubation times to achieve the desired level of cross-linking.
It is recommended to perform a time-course experiment to determine the optimal reaction time for a specific application. The extent of cross-linking can be monitored by techniques such as SDS-PAGE, where the formation of higher molecular weight species indicates successful cross-linking.
Experimental Protocols
General Protocol for Protein Cross-Linking with DMA
This protocol provides a general guideline for cross-linking proteins in solution. The optimal conditions may vary depending on the specific proteins and the desired outcome.
Materials:
-
This compound (DMA)
-
Protein sample in a suitable non-amine buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0)
-
Reaction tubes
Procedure:
-
Prepare a fresh stock solution of DMA in the reaction buffer immediately before use. For example, dissolve DMA at a concentration of 10 mg/mL.
-
Adjust the pH of the DMA stock solution to the desired reaction pH (e.g., 8.0-8.5) using a small amount of a suitable base (e.g., 1 N NaOH).
-
Add the DMA solution to the protein sample to achieve the desired final concentration of the cross-linker. A molar excess of DMA over the protein is typically used. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specific time (e.g., 30 minutes to 3 hours).[1] Gentle mixing during incubation can be beneficial.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted DMA is quenched.
-
The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or functional assays.
Protocol for In Vivo Cross-Linking in Cells
This protocol is adapted for cross-linking protein complexes within living cells.
Materials:
-
Cell culture in appropriate medium
-
Phosphate-buffered saline (PBS), ice-cold
-
DMA solution in PBS (e.g., 10 mM)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer
Procedure:
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. To enhance cell permeability, 0.25% dimethyl sulfoxide (B87167) (DMSO) can be included.[2]
-
Incubate the cell suspension at room temperature for 45 minutes with gentle agitation.[2]
-
Quench the reaction by adding the quenching solution and incubating for 15-30 minutes at room temperature.
-
Wash the cells with PBS to remove excess reagents.
-
Proceed with cell lysis and subsequent analysis of the cross-linked protein complexes.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for DMA cross-linking. It is important to note that these are starting points, and optimization is often necessary for specific applications.
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.0 - 10.0 | 8.0 - 9.0 | Reaction rate increases with pH, but so does hydrolysis of DMA. |
| Temperature | 4°C - 37°C | Room Temperature (~25°C) | Lower temperatures require longer incubation times. |
| Reaction Time | 30 minutes - 3 hours | Empirically Determined | Perform a time-course experiment to find the optimal time. |
| Buffer | Phosphate, Borate, HEPES | 20 mM HEPES | Avoid buffers with primary amines (e.g., Tris, Glycine). |
| DMA Concentration | 10-50 fold molar excess over protein | Empirically Determined | The optimal concentration depends on the protein concentration and the number of available amino groups. |
| Quenching Agent | Tris, Glycine | 20-50 mM final concentration | Quenches unreacted DMA to stop the cross-linking reaction. |
Visualizations
DMA Cross-Linking Reaction Workflow
Caption: Workflow for a typical DMA cross-linking experiment.
Chemical Reaction of DMA with Primary Amines
Caption: Amidine bond formation between proteins by DMA.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low cross-linking | Incorrect pH | Ensure the reaction buffer pH is between 8.0 and 9.0. |
| Inactive DMA | Use freshly prepared DMA solution. DMA is moisture-sensitive and hydrolyzes over time. | |
| Insufficient incubation time or low temperature | Increase the incubation time or temperature. Perform a time-course experiment. | |
| Presence of primary amines in the buffer | Use a non-amine buffer like HEPES, phosphate, or borate. | |
| Excessive cross-linking / Precipitation | DMA concentration is too high | Reduce the molar excess of DMA. Perform a concentration titration. |
| Incubation time is too long | Reduce the incubation time. | |
| Protein concentration is too high | Reduce the protein concentration to minimize intermolecular cross-linking if intramolecular cross-linking is desired. |
Conclusion
This compound is a versatile and effective cross-linker for studying protein interactions. Careful consideration and optimization of reaction parameters, particularly pH, temperature, and reaction time, are essential for achieving desired cross-linking results. The protocols and guidelines provided in these application notes serve as a starting point for developing robust and reproducible cross-linking experiments.
References
Application Notes and Protocols for Utilizing Dimethyl Adipimidate Dihydrochloride in Antibody-Antigen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dimethyl adipimidate dihydrochloride (B599025) (DMA), a homobifunctional imidoester crosslinker, to covalently stabilize antibody-antigen complexes. This process is invaluable for a variety of applications, including immunoprecipitation (IP), affinity purification, and structural biology studies, by preventing the dissociation of interacting partners during analytical procedures.
Introduction to Dimethyl Adipimidate (DMA)
Dimethyl adipimidate dihydrochloride (DMA·2HCl) is a water-soluble and membrane-permeable crosslinking agent.[1][2] It reacts specifically with primary amines (-NH₂) present in proteins, primarily on the side chain of lysine (B10760008) residues and the N-terminus of polypeptide chains.[1][2] The reaction forms a stable amidine bond. A key advantage of imidoester crosslinkers like DMA is that they preserve the native charge of the protein, as the amidine linkage retains a positive charge at physiological pH, thus minimizing conformational changes and preserving the biological activity of the protein complex.[1][2] DMA has a spacer arm length of 8.6 Ångstroms, making it suitable for crosslinking proteins that are in close proximity.[2]
Molecular Formula: C₈H₁₆N₂O₂·2HCl Molecular Weight: 245.15 g/mol [2][3]
Mechanism of Action
The core utility of DMA lies in its ability to covalently link interacting proteins, thereby "trapping" transient or weak interactions. The imidoester groups at both ends of the DMA molecule react with primary amines on the antibody and antigen, forming stable covalent bonds. This stabilizes the complex for subsequent analysis.
Key Applications in Antibody-Antigen Studies
-
Stabilization of Immune Complexes: Covalently linking antibodies to their antigens allows for the study of interaction interfaces and the preservation of the complex during downstream applications like mass spectrometry.[1]
-
Immunoprecipitation (IP) and Co-IP: Crosslinking the antibody to Protein A/G beads prevents the co-elution of antibody heavy and light chains with the target antigen, which can interfere with SDS-PAGE analysis.[1][4]
-
Structural Analysis: Stabilized antibody-antigen complexes are more amenable to structural elucidation techniques such as X-ray crystallography and electron microscopy.[1]
-
Mapping Binding Sites: By identifying the crosslinked residues, it is possible to map the interaction interface between an antibody and its antigen.
Data Presentation
The efficacy of DMA crosslinking is system-dependent and requires empirical optimization. Quantitative data from such experiments can be summarized to compare conditions.
| Parameter | Condition 1 (e.g., No Crosslinker) | Condition 2 (e.g., 10mM DMA) | Condition 3 (e.g., 20mM DMA) |
| Antigen Pull-down (%) | 50% | 85% | 90% |
| Antibody Co-elution (%) | 100% (Heavy & Light Chains) | <5% | <2% |
| Complex Stability | Low | High | Very High |
| Antigen Activity | Maintained | Maintained | Slightly Reduced |
Note: The values presented in this table are illustrative. Actual results will vary based on the specific antibody-antigen pair and experimental conditions.
Experimental Protocols
Two detailed protocols are provided below: one for crosslinking an antibody to its antigen in solution and another for crosslinking an antibody to Protein A/G beads for immunoprecipitation.
Protocol 1: Crosslinking Antibody-Antigen Complexes in Solution
This protocol is designed for the covalent stabilization of an antibody-antigen complex in a liquid phase.
Materials:
-
This compound (DMA)
-
Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0, or 0.2 M sodium borate, pH 9.0.[1][2] Note: Do not use buffers containing primary amines like Tris or glycine.[2]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5.[1]
-
Purified Antibody and Antigen
-
Reaction tubes
Procedure:
-
Prepare Protein Sample: In a microcentrifuge tube, combine the purified antibody and antigen in the desired molar ratio in an appropriate volume of Crosslinking Buffer. The final protein concentration should ideally be above 1 mg/mL.
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the Crosslinking Buffer to the desired final concentration (e.g., 10-20 mM).[5] DMA is moisture-sensitive and hydrolyzes in aqueous solutions, so it should be used without delay.[2]
-
Crosslinking Reaction: Add the freshly prepared DMA solution to the protein sample. A common starting point is a 10- to 30-fold molar excess of DMA to total protein.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]
-
Quenching: Terminate the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted DMA is quenched.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Crosslinking Antibody to Protein A/G Beads for Immunoprecipitation
This protocol is for covalently attaching an antibody to Protein A/G agarose (B213101) or magnetic beads to prevent its co-elution with the antigen during IP.
Materials:
-
This compound (DMA) or Dimethyl pimelimidate (DMP)[6]
-
Protein A/G Agarose or Magnetic Beads
-
Binding/Wash Buffer: PBS (Phosphate-Buffered Saline)
-
Crosslinking Buffer: 0.2 M sodium borate, pH 9.0[6]
-
Quenching/Wash Buffer: 0.2 M ethanolamine (B43304) in PBS, pH 8.0[6]
-
Elution Buffer (for antigen elution)
-
Antibody of interest
Procedure:
-
Antibody Binding to Beads:
-
Wash the required amount of Protein A/G beads twice with ice-cold PBS.
-
Add the antibody solution (typically 10-20 µg of antibody per 20-30 µL of bead slurry) to the beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the antibody to bind to the beads.
-
-
Bead Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant.
-
Wash the beads three times with 1 mL of Crosslinking Buffer to remove any residual non-binding buffer components.[6]
-
-
Crosslinking Reaction:
-
Quenching the Reaction:
-
Final Washes:
-
Wash the crosslinked beads three times with PBS.
-
The antibody-crosslinked beads are now ready for the immunoprecipitation experiment.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Crosslinking | - Hydrolyzed DMA- Incompatible buffer (contains primary amines)- Incorrect pH- Insufficient crosslinker concentration | - Prepare DMA solution immediately before use.- Use amine-free buffers like PBS, Borate, or HEPES.[1]- Ensure the pH is between 8.0 and 9.0 for optimal reaction.[2]- Titrate the DMA concentration; try a higher molar excess. |
| Protein Aggregation/Precipitation | - Crosslinker concentration is too high, leading to extensive non-specific crosslinking.- Protein concentration is too high. | - Reduce the concentration of DMA.- Perform the reaction at a lower protein concentration.- Optimize incubation time and temperature. |
| Loss of Protein Activity | - Crosslinking of residues critical for function or binding.- Conformational changes induced by crosslinking. | - Reduce the DMA concentration or incubation time.- Try a crosslinker with a different spacer arm length.- Ensure the reaction pH is optimal to maintain protein structure. |
| Antibody Not Recognized Post-Crosslinking | - The epitope for a secondary antibody is modified by the crosslinker. | - Use a primary antibody from a different species for detection in Western blotting.- Consider using a tag on the antigen for detection.- Test antibody recognition on non-reducing SDS-PAGE to confirm.[7] |
Visualizations
Caption: Workflow for DMA crosslinking of antibody-antigen complexes in solution.
Caption: Workflow for crosslinking an antibody to Protein A/G beads for IP.
References
- 1. This compound | Crosslinker [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Stabilizing Protein Complexes with Dimethyl Adipimidate Dihydrochloride for Cryo-EM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryo-electron microscopy (cryo-EM) has become a cornerstone technique in structural biology, enabling the determination of high-resolution structures of complex biological macromolecules. A significant challenge in cryo-EM sample preparation is the inherent instability and dynamic nature of many protein complexes. This can lead to dissociation, aggregation, or adoption of multiple conformations, hindering the acquisition of high-quality data. Chemical crosslinking is a powerful technique to overcome these limitations by introducing covalent bonds that stabilize the native architecture of protein complexes.[1]
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinker that reacts primarily with the primary amines of lysine (B10760008) residues and the N-termini of proteins.[2] Its defined spacer arm length of 8.6 Å makes it a valuable tool for locking transient or weak interactions within a protein complex, thereby improving sample homogeneity and stability for cryo-EM analysis.[2] These application notes provide a comprehensive guide to using DMA for stabilizing protein complexes for cryo-EM studies, including detailed protocols, optimization strategies, and quality control measures.
Properties of Dimethyl Adipimidate Dihydrochloride (DMA)
Understanding the chemical properties of DMA is crucial for its effective use in crosslinking experiments.
| Property | Value | Reference |
| Molecular Weight | 245.15 g/mol | [2] |
| Spacer Arm Length | 8.6 Å | [2] |
| Reactive Group | Imidoester | [2] |
| Target Residues | Primary amines (Lysine, N-terminus) | [2] |
| Solubility | Water-soluble | [2] |
| Optimal pH range | 7.0 - 9.0 | [2] |
Experimental Protocols
General Protocol for DMA Crosslinking
This protocol provides a starting point for optimizing DMA crosslinking conditions. The optimal concentration of DMA and incubation time will vary depending on the specific protein complex and should be determined empirically.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., HEPES, phosphate)
-
This compound (DMA)
-
Amine-free buffer (e.g., 20 mM HEPES, pH 7.5 - 8.5)[3]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[3]
-
Reaction tubes
Procedure:
-
Buffer Exchange: Ensure the purified protein complex is in an amine-free buffer, as primary amines will compete with the crosslinking reaction.[2]
-
Prepare DMA Stock Solution: Immediately before use, prepare a fresh stock solution of DMA in the amine-free reaction buffer. The concentration of the stock solution should be 10-20 fold higher than the final desired concentration.
-
Crosslinking Reaction:
-
Add the DMA stock solution to the protein complex solution to achieve the desired final concentration. A common starting point is a 10- to 30-fold molar excess of DMA to the protein.[2] For a protein concentration below 5 mg/mL, a 20- to 30-fold molar excess is recommended.[2]
-
Incubate the reaction mixture at room temperature or on ice. Incubation times can range from 30 minutes to 3 hours.[2][3]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[3] The primary amines in the quenching solution will react with and consume any excess DMA.
-
Incubate: Incubate for an additional 15-30 minutes to ensure complete quenching.
-
Sample Analysis: Analyze the crosslinked sample using SDS-PAGE and negative stain electron microscopy to assess the degree of crosslinking and the quality of the sample.
Table of Optimization Parameters:
| Parameter | Starting Range | Considerations |
| DMA Concentration | 1 - 10 mM | Higher concentrations can lead to aggregation. Lower concentrations may result in incomplete crosslinking.[4] |
| Protein Concentration | 0.1 - 2 mg/mL | Higher protein concentrations may require less molar excess of DMA. |
| Incubation Time | 30 - 180 minutes | Shorter times may be sufficient at higher temperatures or DMA concentrations.[3] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability during the reaction. |
| pH | 7.5 - 8.5 | The reactivity of imidoesters increases with pH.[2] |
Detailed Protocol for Cryo-EM Sample Preparation with DMA Crosslinking
This protocol outlines the steps from protein purification to cryo-EM grid preparation for a DMA-stabilized protein complex.
1. Protein Complex Purification and Buffer Exchange:
-
Purify the protein complex to >95% homogeneity as assessed by SDS-PAGE and size-exclusion chromatography.[1]
-
Perform a final buffer exchange step into an amine-free buffer such as 20 mM HEPES pH 8.0, 150 mM NaCl. Avoid buffers containing Tris or glycine (B1666218).[3]
2. Optimization of DMA Crosslinking:
-
Set up a series of small-scale reactions to determine the optimal DMA concentration and incubation time. A typical starting point is to test a range of DMA concentrations (e.g., 1 mM, 5 mM, 10 mM) for a fixed time (e.g., 45 minutes) at room temperature.[4]
-
Analyze the results by SDS-PAGE. Look for the appearance of higher molecular weight bands corresponding to crosslinked subunits and a decrease in the intensity of the monomeric bands. The optimal condition is one that shows efficient crosslinking without significant aggregation (high molecular weight smears at the top of the gel).
3. Large-Scale Crosslinking and Quenching:
-
Once the optimal conditions are determined, perform a larger-scale reaction to generate sufficient material for cryo-EM.
-
Quench the reaction by adding Tris-HCl or glycine to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
4. Removal of Excess Crosslinker and Aggregates:
-
It is crucial to remove excess crosslinker, quenching reagent, and any large aggregates before vitrification.[5] This is best achieved by size-exclusion chromatography using the same amine-free buffer.
-
Collect the peak corresponding to the monodisperse, crosslinked complex.
5. Quality Control of the Crosslinked Sample:
-
SDS-PAGE: Confirm the presence of crosslinked species.
-
Negative Stain Electron Microscopy: This is a critical step to visually assess the quality of the sample.[5] The sample should appear as monodisperse, well-formed particles without significant aggregation. This step can save considerable time and resources before proceeding to cryo-EM.
6. Cryo-EM Grid Preparation:
-
Apply 3-4 µL of the purified, crosslinked protein complex (at an appropriate concentration, typically 0.5-5 mg/mL) to a glow-discharged cryo-EM grid.[6]
-
Blot the grid to create a thin film of the sample and plunge-freeze into liquid ethane (B1197151) using a vitrification device.[6]
-
Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution.
Visualizations
Caption: Workflow for stabilizing protein complexes with DMA for cryo-EM.
References
- 1. MyScope [myscope.training]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fgsc.net [fgsc.net]
- 4. researchgate.net [researchgate.net]
- 5. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
Application Notes and Protocols for Dimethyl Adipimidate Dihydrochloride (DMA) Cross-linking and SDS-PAGE Analysis of Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional cross-linking agent used to covalently link interacting proteins, thereby stabilizing protein complexes for subsequent analysis. DMA reacts specifically with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) to form stable amidine bonds. This technique is invaluable for capturing transient or weak protein-protein interactions, allowing for their detection and characterization by methods such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
When proteins in a complex are successfully cross-linked with DMA, their apparent molecular weight increases. This change is readily observable on an SDS-PAGE gel, where the cross-linked complexes will migrate slower than the individual monomeric proteins. The appearance of new, higher molecular weight bands corresponding to dimers, trimers, or larger oligomers provides evidence of protein-protein interactions.[1]
Key Features of Dimethyl Adipimidate Dihydrochloride:
-
Specificity: Reacts primarily with amine groups.
-
Homobifunctional: Contains two identical reactive imidoester groups.
-
Spacer Arm Length: Possesses a spacer arm of 8.6 Å, defining the maximal distance between cross-linked lysine residues.[2][3]
-
Charge Preservation: The amidine bond formed does not alter the overall charge of the protein, which can help in preserving the native conformation.[3]
Experimental Protocols
Materials
-
This compound (DMA)
-
Amine-free buffer (e.g., Phosphate, Borate, HEPES, or Triethanolamine buffer)
-
Protein sample of interest
-
Quenching solution (e.g., Tris-HCl or Glycine solution)
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or other protein stain
Experimental Workflow Diagram
References
Application of Dimethyl Adipimidate Dihydrochloride in Preparing Immunogens: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional cross-linking agent that reacts primarily with the primary amino groups of lysine (B10760008) residues in proteins. Its water-solubility and reactivity at physiological pH make it a valuable tool in the preparation of immunogens for antibody production and vaccine development. By covalently linking haptens to carrier proteins or stabilizing protein complexes, DMA can enhance the immunogenicity of weak antigens, facilitating a robust immune response. This document provides detailed application notes and protocols for the use of DMA in immunogen preparation.
Principle of Action
DMA possesses two reactive imidoester functional groups separated by a 6-carbon spacer arm. The imidoester groups react with primary amines (e.g., the ε-amino group of lysine) to form stable amidine bonds. This reaction is most efficient in the pH range of 8.0 to 9.0. The resulting amidine bond is resistant to hydrolysis at physiological pH, ensuring the stability of the cross-linked complex.
Applications in Immunogen Preparation
The primary applications of Dimethyl adipimidate dihydrochloride in the context of immunogen preparation include:
-
Hapten-Carrier Conjugation: Small molecules (haptens), which are generally not immunogenic on their own, can be covalently coupled to larger carrier proteins (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)). This conjugation renders the hapten immunogenic, enabling the production of hapten-specific antibodies.
-
Stabilization of Protein Antigens: For protein antigens that are unstable or exist in a complex of multiple subunits, DMA can be used to cross-link the components, preserving the native conformation and enhancing the presentation of conformational epitopes to the immune system.
-
Viral Inactivation and Immunogenicity: In vaccine development, DMA can be used to inactivate viruses by cross-linking their surface proteins. This process can render the virus non-infectious while preserving its immunogenic properties.
Data Presentation: Comparative Efficacy of Cross-linkers
While specific quantitative data directly comparing the immunogenicity of DMA-crosslinked immunogens to other methods is limited in publicly available literature, the following table illustrates the type of data that should be generated in an experimental setting to evaluate the efficacy of different cross-linking strategies. The data presented here is hypothetical and serves as a template for experimental design and data presentation.
| Cross-linking Agent | Hapten-Carrier Conjugation Efficiency (%) | Mean Antibody Titer (Post-Boost 4) | Predominant IgG Subclass |
| Dimethyl adipimidate (DMA) | 75 | 1:128,000 | IgG1 |
| Glutaraldehyde | 85 | 1:100,000 | IgG2a |
| EDC/NHS | 65 | 1:64,000 | IgG1 |
| No Cross-linker (Control) | N/A | <1:100 | - |
This table is a template for presenting experimental data and does not represent actual published results.
Experimental Protocols
Protocol 1: Hapten-Carrier Conjugation using this compound
This protocol describes the conjugation of a hapten containing a primary amine to a carrier protein such as KLH or BSA.
Materials:
-
Hapten with a primary amine group
-
Carrier protein (e.g., KLH or BSA)
-
This compound (DMA)
-
Conjugation Buffer: 0.2 M Triethanolamine, pH 8.5
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Carrier Protein: Dissolve the carrier protein (e.g., 10 mg of KLH) in 2 mL of Conjugation Buffer.
-
Dissolve Hapten: Dissolve the hapten in a suitable solvent. If the hapten is not readily soluble in the conjugation buffer, a minimal amount of an organic solvent like DMSO can be used, ensuring the final concentration of the organic solvent in the reaction mixture does not exceed 10%.
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the Conjugation Buffer to a final concentration of 10 mg/mL.
-
Reaction Initiation: Add the dissolved hapten to the carrier protein solution while gently stirring.
-
Addition of DMA: Slowly add the DMA solution to the hapten-carrier mixture. A typical molar excess of DMA to carrier protein is 20-50 fold. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Dialysis: Transfer the reaction mixture to a dialysis tubing and dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours to remove unreacted reagents.
-
Characterization: Determine the concentration of the conjugate using a protein assay (e.g., BCA assay). The conjugation efficiency can be assessed by techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free hapten.
-
Storage: Store the immunogen at -20°C or -80°C until use.
Protocol 2: Cross-linking of a Protein Antigen with this compound
This protocol is suitable for stabilizing a protein antigen or cross-linking subunits of a protein complex.
Materials:
-
Purified protein antigen
-
This compound (DMA)
-
Cross-linking Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or desalting column
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Protein Solution: Dissolve the protein antigen in the Cross-linking Buffer to a concentration of 1-5 mg/mL.
-
Prepare DMA Solution: Immediately before use, prepare a 10 mM solution of DMA in ice-cold Cross-linking Buffer.
-
Reaction: Add the DMA solution to the protein solution. A final DMA concentration of 1-10 mM is a good starting point, but the optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture on a rotator at room temperature for 30-60 minutes.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to terminate the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess cross-linker and quenching reagent by dialysis against PBS or by using a desalting column.
-
Analysis: Analyze the cross-linked protein by SDS-PAGE to confirm the formation of higher molecular weight species.
-
Storage: Store the cross-linked immunogen at -20°C or -80°C.
Visualization of Workflows and Pathways
Experimental Workflow for Hapten-Carrier Conjugation
Caption: Workflow for preparing a hapten-carrier immunogen using DMA.
General Immune Response to a Hapten-Carrier Conjugate
Caption: Simplified pathway of the humoral immune response to a hapten-carrier conjugate.
Concluding Remarks
This compound is a versatile and effective cross-linking agent for the preparation of immunogens. Its ability to form stable covalent bonds between haptens and carrier proteins, or to stabilize protein antigens, makes it a valuable tool for enhancing immunogenicity. The provided protocols offer a starting point for the development of specific procedures tailored to the unique characteristics of the antigen of interest. For optimal results, it is recommended to empirically determine the ideal reaction conditions, such as the molar ratio of cross-linker to protein and incubation times. The generation of comparative data, as outlined in the data presentation section, is crucial for validating the efficacy of DMA in specific applications and for advancing the development of novel antibodies and vaccines.
Crosslinking intracellular proteins using membrane-permeable Dimethyl adipimidate dihydrochloride.
Application Notes: Crosslinking Intracellular Proteins with Dimethyl Adipimidate (DMA)
Introduction
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional, membrane-permeable crosslinking agent widely used to study protein-protein interactions within a cellular context.[1] Its primary application is to covalently stabilize both transient and stable protein complexes in vivo, allowing for their subsequent isolation and identification.[2] Chemical crosslinking with reagents like DMA offers a direct method for capturing a snapshot of protein interactions as they occur within the cell.[2] The imidoester functional groups at both ends of DMA react specifically with primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amidine bonds.[1][3] A key advantage of DMA is that this reaction preserves the net charge of the protein, as the resulting amidine bond is protonated at physiological pH, thus minimizing conformational changes and maintaining protein activity.[1][3]
Chemical Properties and Reaction Mechanism
DMA possesses a spacer arm of 8.6 Å, which defines the maximum distance between the two crosslinked amine groups.[1] The reaction is most efficient in amine-free buffers at an alkaline pH, typically between 8.0 and 9.0, though it can proceed at pH 7.0.[1][2] Being water-soluble and membrane-permeable, DMA can readily diffuse across the cell membrane to access and crosslink intracellular proteins.[1]
The crosslinking reaction proceeds via the formation of an amidine bond between a primary amine on a protein and one of the imidoester groups of DMA. The second imidoester group then reacts with a nearby primary amine on an interacting protein or within the same protein, forming a stable covalent link.
Caption: Reaction mechanism of DMA with primary amines on two proteins.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Dimethyl adipimidate dihydrochloride (DMA).
| Parameter | Value | Notes |
| Molecular Weight | 245.15 g/mol | Dihydrochloride salt form.[1] |
| Spacer Arm Length | 8.6 Å | Defines the distance between crosslinked residues.[1] |
| Reactive Group | Di-imidoester | Reacts with primary amines (-NH₂).[3] |
| Optimal pH Range | 8.0 - 9.0 | Reaction efficiency increases with alkalinity.[1] |
| Working Concentration | 1 - 10 mM | Concentration should be optimized for each system.[4] |
| Incubation Time | 30 - 60 minutes | Can vary; optimization is critical.[1][4] |
| Solubility | Water Soluble | Can be dissolved directly in aqueous, amine-free buffers.[1] |
| Membrane Permeability | Permeable | Allows for in vivo crosslinking of intracellular proteins.[1] |
Experimental Protocols
This section provides a general protocol for intracellular protein crosslinking in cultured mammalian cells. Optimization of DMA concentration and incubation time is crucial for success and should be performed for each specific cell type and target protein.
A. Materials and Reagents
-
Cells: Cultured cells expressing the protein(s) of interest.
-
Crosslinker: this compound (DMA) (e.g., Thermo Scientific, Cat. No. 20660).
-
Crosslinking Buffer: Phosphate-Buffered Saline (PBS), pH 8.0. Amine-free buffers like HEPES or borate (B1201080) are also suitable.[2] Note: Do not use Tris-based buffers (e.g., TBS) as they contain primary amines that will quench the reaction.[1]
-
Permeabilization Enhancer (Optional): Dimethyl sulfoxide (B87167) (DMSO).[4]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[2][4]
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or other appropriate lysis buffer containing protease inhibitors.
-
General Lab Equipment: Centrifuge, incubator, rotator/nutator, ice.
B. Protocol for Intracellular Crosslinking
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 80-90%).
-
Harvest cells using a cell scraper or gentle trypsinization. If using trypsin, ensure it is thoroughly washed out.
-
Wash the cell pellet 2-3 times with ice-cold, amine-free Crosslinking Buffer (e.g., PBS, pH 8.0) to remove any residual media components.
-
-
Crosslinking Reaction:
-
Resuspend the washed cell pellet in fresh, ice-cold Crosslinking Buffer to a desired cell density (e.g., 1x10⁷ cells/mL).
-
Immediately before use, prepare a fresh stock solution of DMA in the Crosslinking Buffer. Note: Imidoesters are moisture-sensitive and hydrolyze in aqueous solutions; do not store DMA in solution.[1]
-
Add the DMA solution to the cell suspension to a final concentration of 1-10 mM. A starting concentration of 10 mM is often used for intracellular targets.[4]
-
For enhanced membrane permeability, DMSO can be added to a final concentration of 0.25%.[4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature on a rotator.[1][4] The optimal time and temperature may vary and should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 per 1 mL of reaction volume).[2]
-
Incubate for 15 minutes at room temperature with gentle mixing. The primary amines in the quenching solution will react with and neutralize any unreacted DMA.
-
-
Cell Lysis and Downstream Analysis:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Carefully discard the supernatant.
-
Lyse the cell pellet with an appropriate Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The resulting lysate, containing the crosslinked protein complexes, can now be analyzed by SDS-PAGE, Western blotting, immunoprecipitation (IP), or mass spectrometry.[2][5]
-
C. Optimization
-
DMA Concentration: Test a range of DMA concentrations (e.g., 0.5, 1, 5, 10, 20 mM) to find the optimal balance between efficient crosslinking of the target complex and the formation of non-specific, high-molecular-weight aggregates.
-
Incubation Time: Vary the incubation time (e.g., 15, 30, 45, 60 minutes) to identify conditions that capture the desired interaction without causing excessive crosslinking.
-
Temperature: While room temperature is common, performing the reaction at 4°C (for a longer duration) may help stabilize transient interactions.
Experimental Workflow and Visualization
The overall workflow for an intracellular crosslinking experiment is depicted below.
Caption: A flowchart of the intracellular crosslinking experimental workflow.
References
Buffer Selection for Dimethyl Adipimidate Dihydrochloride (DMA) Crosslinking Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinker used to covalently link primary amine groups in proteins and other macromolecules. This reagent is valuable for studying protein-protein interactions, stabilizing protein complexes, and immobilizing proteins to solid supports. The efficiency and specificity of the crosslinking reaction are highly dependent on the reaction conditions, particularly the choice of buffer. This document provides detailed guidance on selecting the appropriate buffer for DMA crosslinking reactions, along with experimental protocols.
The reaction of DMA with primary amines forms an amidine bond. A key advantage of using imidoesters like DMA is that the positive charge of the original amine group is retained, which can be crucial for preserving the native structure and function of the protein.[1][2] The reaction is most efficient at alkaline pH.[2][3]
Buffer Selection Criteria
The selection of an appropriate buffer is critical for successful crosslinking with DMA. The primary consideration is the absence of primary amines in the buffer composition, as these will compete with the target protein for reaction with the crosslinker.[1][4]
Recommended Buffers
Buffers that do not contain primary amines are suitable for DMA crosslinking reactions. The optimal pH range for the reaction is typically between 8.0 and 10.0.[3][4] While crosslinking is more efficient at pH 10, a pH range of 8-9 is often recommended to achieve a balance between reaction efficiency and the potential for side reactions.[2][3][4]
| Buffer | Recommended pH range | Concentration | Notes |
| Phosphate Buffer | 7.2 - 8.5 | 20 mM - 100 mM | Commonly used and provides good buffering capacity in the physiological range.[3] |
| Borate Buffer | 8.0 - 10.0 | 20 mM - 200 mM | Effective at the higher end of the optimal pH range for DMA.[1][3] |
| HEPES Buffer | 7.2 - 8.0 | 20 mM - 100 mM | A zwitterionic buffer that is often used in protein applications to maintain physiological pH.[1] |
| Triethanolamine Buffer | 8.0 - 8.5 | 0.2 M | A tertiary amine buffer that is compatible with imidoester crosslinkers.[4] |
| Carbonate-Bicarbonate Buffer | 8.0 - 9.0 | 100 mM | Suitable for maintaining alkaline conditions.[3] |
Incompatible Buffers
Buffers containing primary amines should be avoided during the crosslinking reaction as they will directly compete with the target molecules. However, these buffers are useful for quenching the reaction.
| Buffer | Reason for Incompatibility |
| Tris (Tris-HCl) | Contains a primary amine that reacts with DMA.[3] |
| Glycine | Contains a primary amine that reacts with DMA.[1] |
| Ammonium-based buffers | Contain primary amines that will interfere with the reaction. |
Experimental Protocols
Below are general and specific protocols for protein crosslinking using DMA. The optimal conditions, including protein concentration, DMA concentration, reaction time, and temperature, should be empirically determined for each specific application.
General Protocol for Protein Crosslinking
This protocol provides a basic framework for crosslinking proteins in solution.
Materials:
-
Protein of interest in a suitable amine-free buffer (see table above)
-
Dimethyl adipimidate dihydrochloride (DMA)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare the protein sample in the chosen amine-free crosslinking buffer at a concentration of 1-5 mg/mL.
-
DMA Preparation: Immediately before use, dissolve DMA in the crosslinking buffer to the desired stock concentration. Do not store DMA in solution as it is susceptible to hydrolysis.[1][4]
-
Crosslinking Reaction: Add the DMA stock solution to the protein sample. A 10- to 50-fold molar excess of DMA to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The incubation time may need to be optimized.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Specific Protocol Example
This protocol is adapted from a procedure for crosslinking purified proteins.
| Parameter | Condition |
| Protein | Purified protein complex |
| Crosslinking Buffer | 100 mM HEPES, pH 7.5[5] |
| Protein Concentration | 5 µM[5] |
| DMA Concentration | 100 µM[5] |
| Incubation Time | 6 hours[5] |
| Temperature | Room temperature[5] |
| Quenching Buffer | 20 mM Tris buffer[6] |
Visualizations
DMA Crosslinking Reaction Workflow
Caption: A general experimental workflow for protein crosslinking using DMA.
DMA Reaction with Primary Amines
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing Protein Structural Changes in Alzheimer’s Disease via Quantitative Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Utilizing Dimethyl Adipimidate Dihydrochloride to Mitigate Protein Aggregation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for using Dimethyl adipimidate dihydrochloride (B599025) (DMA) to prevent protein aggregation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl adipimidate dihydrochloride (DMA) and how can it prevent protein aggregation?
This compound is a homobifunctional crosslinking agent. It reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amidine bonds. By introducing intramolecular crosslinks, DMA can stabilize the native conformation of a protein, making it more resistant to unfolding and subsequent aggregation. This is particularly useful for proteins that are prone to aggregation under specific experimental conditions or at high concentrations.
Q2: What is the primary mechanism by which DMA stabilizes proteins?
DMA stabilizes proteins by creating covalent bonds between lysine residues that are in close proximity in the protein's three-dimensional structure. This intramolecular crosslinking acts as a "molecular staple," restricting the protein's conformational flexibility and reducing the likelihood of it adopting a partially unfolded state, which is often a precursor to aggregation.
Q3: When should I consider using DMA to prevent protein aggregation?
Consider using DMA when you are working with a protein that is known to be unstable and prone to aggregation under your experimental conditions (e.g., high concentration, specific buffer pH, or elevated temperature). It can also be a valuable tool during the purification of proteins that tend to aggregate, or for stabilizing therapeutic proteins for formulation development.
Q4: Will DMA-induced crosslinking affect my protein's activity?
The effect of DMA crosslinking on protein activity is protein-dependent. If the crosslinks are introduced in regions that are not critical for substrate binding or conformational changes required for function, the activity may be preserved. However, if the active site or other functionally important flexible regions are modified, a loss of activity may occur. It is crucial to perform functional assays on the crosslinked protein to assess its activity.
Q5: Can DMA cause protein aggregation instead of preventing it?
Yes, under certain conditions, DMA can promote intermolecular crosslinking, where the crosslinker connects two or more protein molecules. This leads to the formation of high-molecular-weight aggregates and precipitation.[1][2] This is more likely to occur at high protein concentrations or with an excessive molar ratio of DMA to protein.[1][2]
Troubleshooting Guides
Issue 1: My protein precipitates immediately after adding DMA.
This is a common issue and usually indicates that intermolecular crosslinking is occurring at a rapid and uncontrolled rate, leading to the formation of insoluble aggregates.[2]
-
Cause: The concentration of the protein and/or DMA is too high.
-
Solution:
-
Reduce DMA Concentration: Start with a lower molar excess of DMA to your protein. A titration experiment is recommended to find the optimal concentration.
-
Reduce Protein Concentration: Lowering the protein concentration can decrease the frequency of intermolecular collisions, favoring intramolecular crosslinking.[1][2]
-
Slower Addition: Add the DMA solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the crosslinker.
-
Issue 2: The crosslinking reaction is inefficient, and my protein still aggregates over time.
-
Cause: The reaction conditions may not be optimal for DMA activity or protein stability.
-
Solution:
-
Optimize Buffer pH: The optimal pH for the reaction of imidoesters with amines is between 7.0 and 10.0. A common starting point is a pH of 8.0 to 8.5.[3] Ensure the buffer pH is also one at which your protein is stable.
-
Avoid Amine-Containing Buffers: Buffers such as Tris and glycine (B1666218) contain primary amines that will compete with the protein for reaction with DMA, reducing the crosslinking efficiency.[4] Use buffers like phosphate, borate, or HEPES.
-
Check DMA Quality: DMA is moisture-sensitive and should be stored in a desiccator. Prepare fresh solutions of DMA immediately before use, as it hydrolyzes in aqueous solutions.
-
Issue 3: My protein loses its biological activity after crosslinking with DMA.
-
Cause: The crosslinking may be occurring at or near the active site or other functionally important regions of the protein.
-
Solution:
-
Optimize DMA Concentration: Use the lowest effective concentration of DMA that provides stabilization without significantly impacting activity.
-
Presence of a Ligand/Substrate: If your protein has a known ligand or substrate, performing the crosslinking reaction in its presence can protect the active site from modification.
-
Use a Different Crosslinker: If DMA consistently inactivates your protein, consider a crosslinker with a different spacer arm length or reactivity.
-
Data Presentation
Table 1: Recommended Starting Conditions for DMA Crosslinking to Prevent Protein Aggregation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.1 - 2.0 mg/mL | Lower concentrations favor intramolecular crosslinking over intermolecular aggregation.[1][2] |
| DMA:Protein Molar Ratio | 10:1 to 50:1 | A titration is recommended to find the optimal ratio for stabilization without causing aggregation. |
| Reaction Buffer | Phosphate, Borate, or HEPES | Avoids competition from primary amines present in buffers like Tris or glycine.[4] |
| Reaction pH | 7.5 - 9.0 | Optimal for the reaction of imidoesters with primary amines.[3] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can slow down the reaction and may be beneficial for sensitive proteins. |
| Reaction Time | 30 minutes to 2 hours | Shorter times may be sufficient and can minimize non-specific crosslinking. |
| Quenching Agent | Tris or Glycine (final conc. 20-50 mM) | Adds an excess of primary amines to consume any unreacted DMA and stop the reaction. |
Experimental Protocols
Protocol 1: Intramolecular Crosslinking of a Protein with DMA to Enhance Stability
This protocol provides a general method for stabilizing a protein using DMA to prevent aggregation. Optimization of the DMA concentration is a critical first step.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
This compound (DMA)
-
Amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (1 M Tris-HCl, pH 7.5)
-
Dialysis tubing or desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1 mg/mL in an amine-free buffer.
-
DMA Solution Preparation: Immediately before use, dissolve DMA in the amine-free buffer to the desired stock concentration (e.g., 10 mg/mL).
-
Crosslinking Reaction: a. Set up a series of reactions with varying molar ratios of DMA to protein (e.g., 10:1, 20:1, 50:1). b. Add the appropriate volume of the DMA stock solution to each protein sample while gently vortexing. c. Incubate the reactions for 1 hour at room temperature.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagents: Remove excess crosslinker and quenching reagent by dialysis against a suitable buffer or by using a desalting column.
-
Analysis of Crosslinking and Aggregation: a. Analyze the crosslinked protein samples by SDS-PAGE. Intramolecularly crosslinked monomers will show a slight increase in mobility compared to the unmodified protein. Intermolecularly crosslinked species will appear as dimers, trimers, and higher-order oligomers. b. Assess protein aggregation using techniques such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
Protocol 2: Biophysical Characterization of DMA-Stabilized Protein
After identifying the optimal DMA concentration that minimizes aggregation, it is important to characterize the stabilized protein.
1. Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF):
-
Principle: DSF measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions. An increase in the melting temperature (Tm) indicates enhanced thermal stability.
-
Procedure: a. Prepare samples of the unmodified and DMA-crosslinked protein at the same concentration in the desired buffer. b. Add a fluorescent dye (e.g., SYPRO Orange) to each sample. c. Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. d. Determine the Tm for each sample. A significant increase in the Tm of the crosslinked sample compared to the control indicates successful stabilization.
2. Assessment of Aggregation Propensity by Dynamic Light Scattering (DLS):
-
Principle: DLS measures the size distribution of particles in a solution. An increase in the average particle size or polydispersity is indicative of aggregation.
-
Procedure: a. Measure the size distribution of the unmodified and DMA-crosslinked protein solutions at a relevant concentration. b. Incubate the samples under stress conditions (e.g., elevated temperature for a defined period). c. Re-measure the size distribution. A smaller increase in the average particle size for the crosslinked sample indicates a reduction in aggregation propensity.
3. Functional Assay:
-
Perform a relevant biological activity assay to determine if the intramolecular crosslinking has affected the protein's function.
Mandatory Visualizations
Caption: Mechanism of protein stabilization by DMA via intramolecular crosslinking.
Caption: Experimental workflow for protein stabilization using DMA.
References
Troubleshooting unexpected crosslinking results with Dimethyl adipimidate dihydrochloride.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing unexpected results with Dimethyl adipimidate dihydrochloride (B599025) (DMA) crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl adipimidate (DMA) and how does it work?
Dimethyl adipimidate dihydrochloride (DMA·2HCl) is a homobifunctional imidoester crosslinker. It specifically reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on proteins to form stable amidine bonds. A key feature of DMA is that this reaction preserves the native charge of the protein, which can be crucial for maintaining protein conformation, solubility, and function.[1][2] DMA is also membrane-permeable, making it suitable for crosslinking proteins within living cells.[1]
Q2: What are the optimal reaction conditions for DMA crosslinking?
Optimal conditions can vary depending on the specific proteins and experimental goals. However, a general starting point is a pH range of 8.0-9.0 in a non-amine-containing buffer such as phosphate, borate, or HEPES.[1][2] Imidoesters react with amines at a pH of 7-10, with efficiency increasing at a more alkaline pH.[2] Some studies have shown successful crosslinking at a physiological pH of 7.4, which can help preserve cell deformability and rheological properties in cellular applications.[3]
Q3: Which buffers should I use for DMA crosslinking?
It is critical to use buffers that do not contain primary amines, as these will compete with the target proteins for reaction with DMA.
-
Recommended Buffers: Phosphate, Borate, Carbonate, HEPES, Triethanolamine.[1][2][4]
-
Buffers to Avoid: Tris, Glycine (can be used to quench the reaction).[1][2]
Q4: How should I prepare and handle the DMA reagent?
DMA is sensitive to moisture and will hydrolyze in aqueous solutions.[2] Therefore, it is important to:
-
Equilibrate the vial to room temperature for at least 30 minutes before opening to prevent condensation.[2]
-
Prepare DMA solutions immediately before use. Do not store DMA in solution.[2]
Q5: How do I stop the crosslinking reaction?
The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50mM.[2][5] Glacial acetic acid can also be used to stop the reaction.[2]
Troubleshooting Guide
Issue 1: Low or No Crosslinking Efficiency
If you observe minimal or no formation of higher molecular weight bands on an SDS-PAGE gel, consider the following factors:
| Parameter | Recommendation | Rationale |
| pH | Increase the pH of the reaction buffer to 8.0-9.0. | The reaction of imidoesters with primary amines is more efficient at alkaline pH.[2] |
| DMA Concentration | Increase the molar excess of DMA to the protein. For protein concentrations >5 mg/mL, use a 10-fold molar excess. For concentrations <5 mg/mL, use a 20- to 30-fold molar excess.[2] | A higher concentration of the crosslinker can increase the probability of a successful crosslinking event. |
| Incubation Time | Increase the incubation time. Typical incubation times range from 30-60 minutes to 3 hours at room temperature.[2][4] | Longer reaction times can allow for more complete crosslinking. |
| Buffer Composition | Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine).[2] | Primary amines in the buffer will compete with the protein for reaction with DMA. |
| Reagent Quality | Use fresh, properly stored DMA. | DMA is moisture-sensitive and can lose activity if not handled correctly.[2] |
Issue 2: Non-Specific Crosslinking or Protein Aggregation
If you observe high molecular weight smears or protein precipitation, the crosslinking reaction may be too aggressive.
| Parameter | Recommendation | Rationale |
| DMA Concentration | Decrease the concentration of DMA. | Excessive crosslinking can lead to large, insoluble protein complexes. |
| Incubation Time | Shorten the incubation time. | Reducing the reaction time can limit the extent of crosslinking. |
| Protein Concentration | Decrease the concentration of the protein sample. | High protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation. |
| pH | Consider lowering the pH to 7.4, especially for cellular applications.[3] | A lower pH can reduce the reaction rate and may be gentler on the protein, preserving its native structure. |
Issue 3: Loss of Protein Function or Activity
If your crosslinked protein shows reduced biological activity, the crosslinking may be occurring at critical functional sites.
| Parameter | Recommendation | Rationale |
| DMA Concentration | Titrate the DMA concentration to find the lowest effective concentration. | A lower degree of crosslinking may be sufficient to stabilize the protein complex without inactivating it. |
| pH | Optimize the reaction pH. A lower pH (e.g., 7.4) may be less disruptive to the protein's native conformation.[3] | Maintaining the protein's native structure is crucial for its function. |
| Alternative Crosslinkers | Consider using a different crosslinker with a different spacer arm length or reactivity. | The 8.6Å spacer arm of DMA may not be optimal for all protein complexes.[2] |
Experimental Protocols
General Protocol for Crosslinking Proteins with DMA
This protocol is a starting point and should be optimized for your specific application.
-
Buffer Preparation: Prepare a suitable crosslinking buffer (e.g., 0.2M triethanolamine, pH 8.0; or 20 mM HEPES, pH 7.5-8.0).[2][4]
-
Protein Sample Preparation: Prepare your protein sample in the crosslinking buffer.
-
DMA Solution Preparation: Immediately before use, dissolve DMA in the crosslinking buffer to the desired concentration (e.g., 6 mg/mL, adjusting the pH to 8.5 with NaOH if necessary).[4]
-
Crosslinking Reaction:
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris or glycine, to a final concentration of 20-50mM.[2] Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.[1][6][7]
Visualizations
Logical Workflow for Troubleshooting DMA Crosslinking
Caption: A flowchart for systematically troubleshooting common issues in DMA crosslinking experiments.
Experimental Workflow for DMA Crosslinking and Analysis
Caption: A step-by-step workflow for a typical DMA crosslinking experiment and subsequent analysis.
References
- 1. This compound | Crosslinker [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Influence of pH on the rheologic and antisickling effects of dimethyl adipimidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fgsc.net [fgsc.net]
- 5. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethyl Adipimidate Dihydrochloride (DMA) to Protein Molar Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of Dimethyl adipimidate dihydrochloride (B599025) (DMA) to protein for successful cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DMA to protein for cross-linking?
A1: The ideal molar ratio is system-dependent and must be determined empirically for each specific protein and application.[1] For initial experiments, a common starting point is a 10- to 30-fold molar excess of DMA to protein when the protein concentration is below 5 mg/mL.[2] For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point.[2] It is highly recommended to perform a titration with a range of molar ratios to identify the optimal condition for your specific experiment.[3]
Q2: What type of buffer should be used for the DMA cross-linking reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the DMA for reaction with the protein.[4][5] Suitable buffers include phosphate, borate, carbonate, and HEPES.[2] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) should be avoided in the reaction mixture but can be used to quench the reaction.[2][6]
Q3: At what pH should the cross-linking reaction be performed?
A3: Imidoesters like DMA react with primary amines most efficiently at a slightly alkaline pH, typically between 8.0 and 9.0.[1][2][7] At this pH, the primary amino groups on the protein (the ε-amino group of lysine (B10760008) residues and the N-terminus) are deprotonated and more nucleophilic, leading to a more efficient reaction.[3]
Q4: How should the DMA be prepared and added to the reaction?
A4: DMA is sensitive to moisture and should be equilibrated to room temperature before opening to avoid condensation.[2] It is recommended to prepare DMA solutions fresh for each experiment as the imidate moiety is susceptible to hydrolysis in aqueous solutions.[2][3] The DMA solution should be added to the protein solution with gentle and slow mixing to prevent protein precipitation.
Q5: How can I stop the cross-linking reaction?
A5: The cross-linking reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][6] These primary amines will react with any excess DMA, effectively stopping the cross-linking reaction.
Troubleshooting Guides
Problem: Low or No Cross-linking Efficiency
| Possible Cause | Solution |
| Incorrect Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS, HEPES, or borate.[2][4][5] |
| Suboptimal pH | Verify that the reaction buffer pH is between 8.0 and 9.0 to ensure efficient reaction with primary amines.[1][2][7] |
| Inactive DMA | DMA is moisture-sensitive.[2] Prepare fresh DMA solutions for each experiment and avoid storing them in aqueous buffers. |
| Insufficient Molar Ratio of DMA | The concentration of DMA may be too low. Perform a titration with increasing molar ratios of DMA to protein (e.g., 10:1, 20:1, 50:1, 100:1) to find the optimal concentration. |
| Low Protein Concentration | A low protein concentration can slow down the reaction kinetics. If possible, increase the protein concentration. |
Problem: Protein Precipitation or Aggregation During/After Cross-linking
| Possible Cause | Solution |
| Excessive Cross-linking | A high molar ratio of DMA can lead to extensive intra- and intermolecular cross-linking, altering the protein's net charge, pI, and solubility, which can cause precipitation.[6] Start with a lower molar ratio of DMA and perform a titration to find the optimal concentration that provides sufficient cross-linking without causing precipitation. |
| High Protein Concentration | Very high protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation. Try reducing the protein concentration. |
| Inappropriate Buffer Conditions | Ensure the buffer composition (e.g., ionic strength) is optimal for your protein's stability. Consider including solubility-enhancing agents like 5% glycerol.[7] |
| Rapid Addition of DMA | Add the DMA solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can lead to precipitation. |
Data Presentation
The optimal molar ratio of DMA to protein is a balance between achieving sufficient cross-linking and avoiding excessive modification that can lead to protein aggregation and loss of function. The following table provides general guidelines for optimizing this ratio.
| Molar Ratio (DMA:Protein) | Expected Outcome | Recommendations |
| 1:1 to 5:1 | Low Cross-linking: May result in incomplete or no cross-linking, especially for complex protein mixtures or low protein concentrations. | Suitable for initial trials with proteins that are prone to aggregation. Increase the ratio if no cross-linking is observed. |
| 10:1 to 30:1 | Moderate Cross-linking: Often a good starting range for many applications, providing a balance between cross-linking efficiency and protein stability.[2] | A recommended starting point for most proteins. Analyze the results by SDS-PAGE to assess the degree of cross-linking and the presence of high molecular weight species. |
| 50:1 to 100:1 and higher | High Cross-linking: Increased likelihood of extensive intermolecular cross-linking, which can lead to the formation of large aggregates and protein precipitation.[6] | Use with caution. This range may be necessary for some applications but increases the risk of artifacts. It is crucial to carefully analyze the results for signs of aggregation. |
Experimental Protocols
Protocol 1: Standard DMA Cross-linking of a Purified Protein
-
Protein Preparation:
-
Prepare the purified protein in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0) at a concentration of 1 mg/mL.
-
-
DMA Solution Preparation:
-
Immediately before use, dissolve Dimethyl adipimidate dihydrochloride in the same amine-free buffer to a concentration of 6 mg/mL. Adjust the pH of the DMA solution to 8.5 with NaOH.[4]
-
-
Cross-linking Reaction:
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked complexes.
-
Protocol 2: Titration of DMA to Protein Molar Ratio
-
Prepare Protein Aliquots:
-
Prepare several identical aliquots of your protein solution in an appropriate amine-free buffer at a known concentration.
-
-
Prepare Serial Dilutions of DMA:
-
Prepare a fresh stock solution of DMA in the same buffer.
-
Create a series of dilutions to achieve a range of final molar excesses (e.g., 5:1, 10:1, 20:1, 50:1, 100:1) when added to the protein aliquots.
-
-
Perform Parallel Reactions:
-
Add the different concentrations of DMA to the protein aliquots. Include a no-DMA control.
-
Incubate all reactions under the same conditions (e.g., 1 hour at room temperature).
-
-
Quench and Analyze:
-
Quench all reactions simultaneously with a primary amine-containing buffer.
-
Analyze the results of each reaction on the same SDS-PAGE gel to compare the degree of cross-linking and identify the optimal DMA concentration.
-
Mandatory Visualization
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tainstruments.com [tainstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Single molecule mass photometry reveals the dynamic oligomerization of human and plant peroxiredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl Adipimidate Dihydrochloride (DMA) Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethyl adipimidate dihydrochloride (B599025) (DMA) for crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for crosslinking with Dimethyl adipimidate (DMA)?
The optimal pH range for reacting DMA with primary amines is typically between 8.0 and 10.0.[1] Within this range, the deprotonated primary amine is sufficiently nucleophilic to react with the imidoester group, leading to the formation of a stable amidine bond. While the reaction can proceed at pH 7.0, the efficiency is lower. At pH levels above 10.0, the rate of hydrolysis of the DMA reagent increases significantly, which can reduce crosslinking efficiency.[2]
Q2: What are the primary side reactions of DMA at different pH levels?
The main side reactions of DMA are hydrolysis of the imidoester groups and, under certain conditions, the formation of N,N'-disubstituted amidine derivatives.
-
Hydrolysis: This is the most significant side reaction and is highly dependent on pH. The imidoester functional groups of DMA are susceptible to hydrolysis, which converts them into unreactive methyl adipamate. The rate of hydrolysis increases with increasing pH.[2] This competing reaction reduces the amount of active crosslinker available to react with the target proteins.
-
Formation of N,N'-Disubstituted Amidine Derivatives: At pH levels below 10, a side reaction can occur where one imidoester group reacts with a primary amine to form an N-alkyl imidate intermediate. This intermediate can then react with another nearby primary amine to form an N,N'-disubstituted amidine, which is a less stable linkage compared to the desired amidine bond. At a pH of 10 or higher, the desired amidine bond is formed directly without the formation of this intermediate.[2]
Q3: Can I use common biological buffers like Tris or glycine (B1666218) in my crosslinking reaction?
No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the primary amines on your target protein for reaction with DMA, significantly reducing the efficiency of your crosslinking experiment. Suitable alternative buffers that do not contain primary amines include phosphate (B84403), borate (B1201080), carbonate, and HEPES buffers.
Q4: How does protein concentration affect the outcome of a DMA crosslinking experiment?
Protein concentration influences whether intermolecular (between different protein molecules) or intramolecular (within the same protein molecule) crosslinking is favored.
-
High Protein Concentration: Favors intermolecular crosslinking, leading to the formation of dimers, trimers, and larger protein aggregates.
-
Low Protein Concentration: Favors intramolecular crosslinking, which can provide information about the three-dimensional structure of a single protein or protein complex.
Q5: How can I quench the DMA crosslinking reaction?
The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM. The quenching reagent will react with any remaining active DMA, preventing further crosslinking. Alternatively, the reaction can be stopped by lowering the pH by adding glacial acetic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no crosslinking observed | 1. Suboptimal pH: The reaction pH was too low, resulting in protonated and less reactive primary amines. 2. Hydrolyzed DMA: The DMA reagent was hydrolyzed before or during the reaction due to moisture or prolonged incubation in aqueous buffer at high pH. 3. Competing primary amines in buffer: Use of buffers containing primary amines (e.g., Tris, glycine). 4. Insufficient DMA concentration: The molar excess of DMA to protein was too low. | 1. Ensure the reaction buffer is between pH 8.0 and 10.0. 2. Always use freshly prepared DMA solutions. Equilibrate the reagent vial to room temperature before opening to prevent condensation. 3. Use a non-amine-containing buffer such as phosphate, borate, or HEPES. 4. Increase the molar excess of DMA. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary. |
| Excessive protein aggregation and precipitation | 1. High protein concentration: The protein concentration was too high, favoring extensive intermolecular crosslinking. 2. Over-crosslinking: The DMA concentration was too high or the reaction time was too long. | 1. Reduce the protein concentration to favor intramolecular crosslinking. 2. Perform a titration experiment to determine the optimal DMA concentration and reaction time for your specific system. Start with a lower molar excess of DMA and a shorter incubation time (e.g., 30 minutes). |
| Inconsistent results between experiments | 1. Variability in DMA activity: The DMA solution was not prepared fresh for each experiment. 2. Inconsistent reaction parameters: Minor variations in pH, temperature, or reaction time between experiments. | 1. Always prepare DMA solutions immediately before use. 2. Carefully control and monitor the pH, temperature, and incubation time for all experiments. |
Data Presentation
Table 1: pH-Dependent Stability of Amine-Reactive Crosslinkers
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[3] |
| 7.0 | Room Temp. | ~7 hours |
| 8.6 | 4°C | 10 minutes[3] |
| 9.0 | Room Temp. | Minutes |
Note: These values are for NHS esters and should be considered as a general guide for the pH-dependent stability of amine-reactive crosslinkers. The hydrolysis rate of imidoesters like DMA will also increase significantly with a rise in pH.[2]
Experimental Protocols
Protocol 1: General Procedure for Protein Crosslinking with DMA
This protocol provides a starting point for crosslinking two proteins using DMA. Optimization of reagent concentrations and reaction time may be necessary for specific applications.
Materials:
-
Dimethyl adipimidate dihydrochloride (DMA)
-
Crosslinking Buffer: 0.2 M Triethanolamine, pH 8.5 (or other non-amine buffer such as phosphate or borate)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Protein sample in a compatible buffer
Procedure:
-
Prepare the protein sample in the Crosslinking Buffer. The optimal protein concentration will depend on whether intermolecular or intramolecular crosslinking is desired.
-
Immediately before use, prepare a 10 mg/mL stock solution of DMA in the Crosslinking Buffer.
-
Add the desired molar excess of the DMA solution to the protein sample. For initial experiments, a 10- to 50-fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching.
-
The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Analysis of DMA Hydrolysis by HPLC
This protocol describes a method to quantify the rate of DMA hydrolysis at different pH values using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (DMA)
-
A series of buffers at different pH values (e.g., phosphate buffers at pH 6.0, 7.0, 8.0, and borate buffer at pH 9.0)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Quenching solution: 10% TFA in water
Procedure:
-
Prepare fresh solutions of DMA in each of the different pH buffers at a known concentration (e.g., 1 mg/mL).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of each reaction mixture and immediately quench the hydrolysis by adding an equal volume of the Quenching Solution. This will acidify the sample and stabilize the remaining DMA.
-
Analyze the quenched samples by reverse-phase HPLC. Use a gradient elution from Mobile Phase A to Mobile Phase B to separate DMA from its hydrolysis products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Quantify the peak area corresponding to the intact DMA at each time point.
-
Plot the concentration of DMA versus time for each pH value.
-
Calculate the initial rate of hydrolysis from the slope of the initial linear portion of the curve. The half-life of DMA at each pH can be determined from the pseudo-first-order rate constant.
Visualizations
Caption: pH-dependent reaction pathways of Dimethyl adipimidate (DMA).
Caption: Troubleshooting workflow for low or no crosslinking with DMA.
References
Preventing hydrolysis of Dimethyl adipimidate dihydrochloride during experiments.
Welcome to the technical support center for Dimethyl Adipimidate Dihydrochloride (B599025) (DMA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of DMA in crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl Adipimidate Dihydrochloride (DMA)?
A1: this compound (DMA) is a homobifunctional crosslinking agent. It contains two imidoester functional groups that specifically react with primary amines (such as the ε-amino group of lysine (B10760008) residues in proteins) to form stable amidine bonds. This reaction is often used to study protein-protein interactions and stabilize protein complexes.
Q2: What is the primary challenge when working with DMA?
A2: The primary challenge when working with DMA is its susceptibility to hydrolysis. The imidoester groups can react with water, which competes with the desired crosslinking reaction with primary amines. This hydrolysis is highly dependent on the pH of the reaction buffer.
Q3: How can I minimize the hydrolysis of DMA during my experiments?
A3: To minimize hydrolysis, it is crucial to carefully control the reaction conditions. This includes using an appropriate buffer system, optimizing the pH, and preparing the DMA solution immediately before use.[1][2]
Troubleshooting Guides
Issue 1: Low or No Crosslinking Efficiency
If you are observing low or no crosslinked product in your experiments, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of DMA | Prepare the DMA solution immediately before adding it to your protein sample. Avoid storing DMA in solution.[1][2] Work at a pH that balances reactivity with stability (see table below). |
| Incorrect Buffer | Use a buffer that does not contain primary amines, such as phosphate (B84403), borate (B1201080), or HEPES buffers. Buffers like Tris or glycine (B1666218) will compete with your protein for reaction with DMA. |
| Suboptimal pH | The optimal pH for the reaction of imidoesters with amines is between 8.0 and 9.0.[3] However, hydrolysis also increases with pH. A good starting point is a pH of 8.0. |
| Insufficient DMA Concentration | Increase the molar excess of DMA to your protein. A 10- to 50-fold molar excess is a common starting range. |
| Inaccessible Amine Groups | The primary amine groups on your protein may not be accessible for crosslinking. Consider denaturing the protein slightly, if your experiment allows, or using a longer crosslinker. |
Issue 2: Protein Aggregation or Precipitation
The appearance of high molecular weight smears or precipitated protein can be due to excessive crosslinking.
| Potential Cause | Recommended Solution |
| Excessive Crosslinking | Reduce the concentration of DMA. Perform a titration to find the optimal concentration that favors intramolecular or specific intermolecular crosslinking over random aggregation. |
| High Protein Concentration | High protein concentrations can favor intermolecular crosslinking and aggregation. Try reducing the protein concentration. |
| Incorrect Buffer Conditions | Ensure the buffer composition and pH are optimal for your protein's solubility. |
Issue 3: Unexpected Bands on SDS-PAGE
The presence of unexpected bands can complicate the interpretation of your results.
| Potential Cause | Recommended Solution |
| Intramolecular Crosslinking | A shift in the monomer band to a slightly higher apparent molecular weight can indicate intramolecular crosslinking. This can be confirmed by mass spectrometry. |
| Incomplete Crosslinking | The presence of both monomer and crosslinked species is common. To increase the yield of the crosslinked product, you can try increasing the DMA concentration or the reaction time. |
| Non-specific Crosslinking | High concentrations of DMA can lead to the formation of various crosslinked species, resulting in multiple bands. Optimize the crosslinker concentration to favor specific interactions. |
Issue 4: Loss of Protein Function
Crosslinking can sometimes lead to a loss of protein activity.
| Potential Cause | Recommended Solution |
| Modification of Critical Residues | The crosslinking reaction may have modified lysine residues that are essential for the protein's function. |
| Conformational Changes | Crosslinking can induce conformational changes that may inactivate the protein. |
| Solutions | Try using a lower concentration of DMA to reduce the extent of modification. If possible, identify the active site and consider if lysine protection strategies are feasible. |
Experimental Protocols
General Protocol for Protein Crosslinking with DMA
-
Buffer Preparation : Prepare a fresh, amine-free buffer such as 100 mM sodium phosphate or 100 mM sodium borate at a pH of 8.0.
-
Protein Sample Preparation : Dissolve your protein of interest in the prepared buffer to a final concentration of 1-5 mg/mL.
-
DMA Solution Preparation : Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration (e.g., 10 mM).
-
Crosslinking Reaction : Add the freshly prepared DMA solution to the protein sample to achieve the desired final molar excess of DMA. A good starting point is a 20-fold molar excess.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching : Stop the reaction by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.
-
Analysis : Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
In-Cell Crosslinking Protocol
-
Cell Culture : Grow and harvest your cells of interest.
-
Washing : Wash the cells once with ice-cold PBS (phosphate-buffered saline).
-
Resuspension : Resuspend the cell pellet in a fresh solution of 10 mM DMA in ice-cold PBS. To enhance cell permeability, 0.25% DMSO can be included.
-
Incubation : Incubate on a rotator at room temperature for 45 minutes.
-
Washing : Wash the cells again with PBS to remove excess DMA.
-
Quenching : Resuspend the cells in a quenching buffer (e.g., PBS containing 50 mM Tris-HCl) and incubate for 15 minutes.
-
Lysis and Analysis : Proceed with cell lysis and subsequent analysis of the crosslinked proteins.
Quantitative Data Summary
| pH | Temperature (°C) | Approximate Half-life of Hydrolysis | Recommendation |
| 7.0 | 4 | 4-5 hours | Slower reaction and hydrolysis. Longer incubation times may be needed. |
| 8.0 | 25 | ~30-60 minutes | Good balance between reaction rate and stability. A common starting point. |
| 8.6 | 4 | ~10 minutes | Faster reaction but also significantly faster hydrolysis. Requires rapid and precise execution. |
| > 9.0 | 25 | Very short | Very rapid reaction and hydrolysis. Generally not recommended unless empirically optimized. |
Note: The half-life values are for NHS-esters and should be considered as an estimation for DMA.
Visualizations
Caption: Competing reaction pathways for Dimethyl adipimidate (DMA).
References
Identifying and minimizing artifacts in Dimethyl adipimidate dihydrochloride crosslinking.
Welcome to the technical support center for Dimethyl adipimidate dihydrochloride (B599025) (DMA) crosslinking. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively use DMA for their crosslinking experiments and minimize artifacts.
Troubleshooting Guide
This section addresses common issues encountered during DMA crosslinking experiments in a question-and-answer format.
Q1: Why am I observing low or no crosslinking efficiency?
A1: Low crosslinking efficiency is a frequent issue that can stem from several factors:
-
Hydrolysis of DMA: DMA is moisture-sensitive and can hydrolyze, rendering it inactive. Ensure the reagent is stored in a desiccated environment and allow it to equilibrate to room temperature before opening to prevent condensation.[1] Always prepare DMA solutions immediately before use as they are not stable in solution.[1]
-
Incorrect Buffer Choice: The crosslinking reaction is highly dependent on the buffer composition. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with DMA.[1][2][3] Suitable buffers include phosphate, borate, carbonate, or HEPES.[1][2]
-
Suboptimal pH: The reaction of imidoesters with primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[1][4][5] Reaction at pH below 7.0 will be significantly slower due to the protonation of primary amines, making them less nucleophilic.[6]
-
Low Protein Concentration: In dilute protein solutions, the concentration of water molecules can be significantly higher than that of the primary amines on the protein, favoring hydrolysis of the crosslinker over the desired crosslinking reaction.[6] If possible, increase the protein concentration to improve crosslinking efficiency.
Q2: My protein is precipitating after the addition of DMA. What can I do?
A2: Protein precipitation upon addition of a crosslinker can be caused by several factors:
-
Excessive Crosslinking: Too much crosslinker can lead to the formation of large, insoluble protein aggregates.[6] This can be either intermolecular (between different protein molecules) or intramolecular (within the same protein molecule).
-
Change in Protein Charge: While DMA is designed to preserve the native charge of the protein by forming amidine bonds, extensive modification of lysine (B10760008) residues could potentially alter protein solubility.[1]
Troubleshooting Steps:
-
Optimize Crosslinker Concentration: Reduce the molar excess of DMA to the protein. A good starting point is a 10- to 30-fold molar excess of DMA over the protein.[1]
-
Adjust Reaction Time: Shorten the incubation time to reduce the extent of crosslinking.
-
Modify Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.
-
Screen Buffer Conditions: Varying the buffer composition or pH (within the optimal range of 8.0-9.0) may help to maintain protein solubility.
Q3: How can I control for intermolecular vs. intramolecular crosslinking?
A3: The balance between intermolecular (between molecules) and intramolecular (within a molecule) crosslinking is influenced by protein concentration and the crosslinker-to-protein ratio.
-
To favor intramolecular crosslinking: Use lower protein concentrations. This reduces the probability of collision between protein molecules.
-
To favor intermolecular crosslinking: Use higher protein concentrations to increase the likelihood of interactions between different protein molecules.[7]
It is crucial to optimize these conditions for your specific system and experimental goals.
Q4: I am seeing unexpected bands on my SDS-PAGE gel. What are these artifacts?
A4: Unexpected bands can be a result of several phenomena:
-
"Dead-end" Modifications: One end of the DMA molecule may react with a primary amine on the protein, while the other end hydrolyzes before it can react with another amine.[8] This results in a modification of the protein without forming a crosslink, which can slightly alter its migration on a gel.
-
Polymerization: Excessive crosslinking can lead to the formation of high-molecular-weight polymers that may not enter the resolving gel.[8]
-
Side Reactions: Although imidoesters are highly specific for primary amines, side reactions can occur, especially at pH values outside the optimal range.[5][7]
Minimizing Artifacts:
-
Optimize Reaction Conditions: Carefully titrate the DMA concentration, reaction time, and temperature to find the optimal balance between efficient crosslinking and artifact formation.[4]
-
Quench the Reaction: Terminate the crosslinking reaction by adding a quenching reagent containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1][4] This will consume any unreacted DMA.
-
Include Proper Controls: Always run control samples that have not been treated with the crosslinker to distinguish between crosslinked species and other protein complexes or aggregates.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl adipimidate dihydrochloride (DMA)?
A1: this compound (DMA·2HCl) is a homobifunctional imidoester crosslinker.[4] It contains two reactive imidoester groups at either end of an 8.6 Å spacer arm.[1] DMA reacts specifically with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues to form stable amidine bonds.[4][5]
Q2: What are the optimal reaction conditions for DMA crosslinking?
A2: The optimal conditions can vary depending on the specific proteins and experimental goals, but a general starting point is:
| Parameter | Recommended Range/Value | Source(s) |
| pH | 8.0 - 9.0 | [1][4][5] |
| Buffer | Phosphate, Borate, HEPES (amine-free) | [1][2] |
| Temperature | Room Temperature (or 4°C to slow the reaction) | [1][2] |
| Incubation Time | 30 - 60 minutes | [1] |
| Molar Excess of DMA | 10- to 30-fold over protein | [1] |
Q3: How should I prepare and store DMA?
A3: DMA is sensitive to moisture.[1] It should be stored desiccated at 2-8°C.[9] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation upon opening.[1] DMA solutions should be prepared fresh for each experiment and should not be stored, as the imidoester groups are readily hydrolyzed.[1]
Q4: How do I stop the crosslinking reaction?
A4: The reaction can be effectively quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1][4] This will react with and consume any excess DMA. Alternatively, glacial acetic acid can be used to stop the reaction.[1]
Q5: How can I analyze the results of my DMA crosslinking experiment?
A5: The most common method for analyzing crosslinked products is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][4] Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control. For more detailed analysis, including the identification of specific crosslinked sites, mass spectrometry (MS) is often employed.[4][8]
Experimental Protocols
Protocol 1: General Protein Crosslinking in Solution
This protocol provides a starting point for crosslinking proteins in a solution. Optimization of DMA concentration, protein concentration, and incubation time is recommended for each specific application.
Materials:
-
This compound (DMA)
-
Amine-free buffer (e.g., 20 mM HEPES, pH 8.0 or 0.2 M triethanolamine, pH 8.0)[1][2]
-
Protein sample in the chosen amine-free buffer
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Protein Sample: Ensure your protein of interest is in an amine-free buffer at the desired concentration.
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the amine-free buffer to the desired stock concentration (e.g., 6 mg/mL).[2] Adjust the pH of the DMA solution to 8.5 with NaOH if necessary.[2]
-
Initiate Crosslinking: Add the freshly prepared DMA solution to the protein sample to achieve the desired final DMA concentration (e.g., 1-2 mg/mL).[2]
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.[1] For a slower reaction, incubation can be performed at 4°C for a longer duration.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl, pH 7.5 to a final concentration of 20 mM).[1][2] Incubate for an additional 15 minutes.[2]
-
Analyze Results: Add SDS-PAGE loading buffer to the quenched reaction mixture and analyze the samples by SDS-PAGE.
Protocol 2: Crosslinking for Immunoprecipitation (IP)
This protocol is adapted for crosslinking protein complexes within a cellular lysate prior to immunoprecipitation.
Materials:
-
Cells expressing the protein of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
DMA in PBS (prepare fresh)
-
Lysis buffer (amine-free)
-
Quenching buffer (e.g., 1 M glycine)
-
Antibody for IP
-
Protein A/G beads
Procedure:
-
Cell Preparation: Wash cells once with ice-cold PBS.[10]
-
Crosslinking: Resuspend the cell pellet in a fresh solution of 10 mM DMA in ice-cold PBS.[10] Incubate at room temperature for 45 minutes with gentle rotation.[10]
-
Quench Reaction: Terminate the reaction by adding a quenching buffer, such as 0.2 M glycine, and incubate for 15 minutes.[10]
-
Cell Lysis: Pellet the cells and lyse them using an appropriate amine-free lysis buffer.
-
Immunoprecipitation: Proceed with your standard immunoprecipitation protocol using the crosslinked lysate, your antibody of interest, and Protein A/G beads.
-
Analysis: Elute the immunoprecipitated proteins and analyze by SDS-PAGE and Western blotting.
Visualizations
Caption: A simplified workflow for a typical DMA crosslinking experiment.
Caption: The reaction of DMA with primary amines on proteins to form a stable crosslink.
Caption: A decision tree for troubleshooting inefficient DMA crosslinking.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fgsc.net [fgsc.net]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. This compound | Crosslinker [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. korambiotech.com [korambiotech.com]
- 8. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl adipimidate 97 14620-72-5 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Situ Crosslinking with Dimethyl Adipimidate Dihydrochloride (DMA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing Dimethyl adipimidate dihydrochloride (B599025) (DMA) for efficient in situ crosslinking. Here you will find troubleshooting advice and answers to frequently asked questions to help you refine your experimental protocols and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of crosslinking with Dimethyl adipimidate dihydrochloride (DMA)?
A1: this compound is a homobifunctional imidoester crosslinker.[1] It reacts specifically with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a polypeptide chain) to form stable amidine bonds.[1] This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0).[2] An important feature of DMA is that it preserves the native charge of the protein, as the resulting amidine bond is protonated at physiological pH, similar to the primary amine it replaces.
Q2: What are the critical parameters influencing the efficiency of DMA crosslinking?
A2: The success of your crosslinking experiment is dependent on several key factors:
-
pH: The reaction of imidoesters with amines is highly pH-dependent. The optimal range is typically between pH 8.0 and 9.0.[2] Below this range, the reaction rate is significantly slower, while at a much higher pH, the hydrolysis of the imidoester becomes a major competing reaction, reducing the crosslinking efficiency.
-
Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine. These compounds will compete with the primary amines on your target proteins for reaction with DMA, thereby inhibiting the desired crosslinking.[3] Recommended buffers include phosphate, borate (B1201080), or HEPES.
-
DMA Concentration: The concentration of DMA should be empirically determined for each specific system. A higher concentration can increase the likelihood of crosslinking, but excessive amounts can lead to non-specific crosslinking and the formation of large aggregates.[4] A titration experiment is recommended to find the optimal concentration.
-
Protein Concentration: In dilute protein solutions, the concentration of water molecules is significantly higher than that of the protein's primary amines, which favors the hydrolysis of the DMA reagent. Increasing the protein concentration can improve the crosslinking efficiency.
-
Temperature and Incubation Time: Most crosslinking reactions with DMA are carried out at room temperature for 30-60 minutes. Lower temperatures will slow down the reaction rate, requiring longer incubation times. Conversely, higher temperatures can accelerate the reaction but may also increase the rate of hydrolysis and potentially affect protein stability.
Q3: How should I prepare and handle DMA for my experiments?
A3: DMA is sensitive to moisture and should be stored in a desiccator at 2-8°C. To prevent condensation, allow the vial to equilibrate to room temperature before opening. DMA solutions should always be prepared fresh immediately before use, as the imidoester moiety is readily hydrolyzed in aqueous solutions.
Q4: How do I stop the crosslinking reaction?
A4: The crosslinking reaction can be effectively quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3] These primary amines will react with any remaining unreacted DMA, preventing further crosslinking.
Troubleshooting Guides
Issue 1: Low or No Crosslinking Efficiency
Q: My SDS-PAGE analysis shows no or very faint bands corresponding to crosslinked products. What could be the problem?
A: This is a common issue that can arise from several factors. Below is a systematic guide to troubleshooting low crosslinking efficiency.
| Possible Cause | Recommended Solution |
| Inactive DMA Reagent | DMA is moisture-sensitive and can hydrolyze if not stored properly. Ensure your DMA has been stored in a desiccated environment at the recommended temperature. Always prepare DMA solutions immediately before use. |
| Inappropriate Reaction Buffer | The presence of primary amines in your buffer (e.g., Tris, glycine) will quench the reaction.[3] Perform a buffer exchange of your protein sample into an amine-free buffer such as PBS, HEPES, or borate buffer at the desired pH. |
| Suboptimal pH | The crosslinking reaction is most efficient at a pH of 8.0-9.0.[2] Verify the pH of your reaction buffer and adjust if necessary. |
| Insufficient DMA Concentration | The optimal molar ratio of DMA to protein is system-dependent. Perform a titration experiment with a range of DMA concentrations to determine the optimal ratio for your specific proteins. |
| Low Protein Concentration | At low protein concentrations, the hydrolysis of DMA is a significant competing reaction. If possible, increase the concentration of your protein sample. |
| Short Incubation Time or Low Temperature | If you are performing the reaction at a low temperature (e.g., 4°C), the reaction rate will be slower. Increase the incubation time accordingly. Consider performing the reaction at room temperature if your proteins are stable. |
Issue 2: High Molecular Weight Smears or Aggregates at the Top of the Gel
Q: My SDS-PAGE gel shows a high molecular weight smear at the top of the resolving gel and in the stacking gel. What does this indicate?
A: This pattern typically suggests excessive and non-specific crosslinking, leading to the formation of large, insoluble protein aggregates.
| Possible Cause | Recommended Solution |
| Excessive DMA Concentration | Too much crosslinker can lead to random and extensive crosslinking.[4] Reduce the molar excess of DMA in your reaction. A titration experiment is highly recommended to find the optimal concentration that favors specific crosslinking over aggregation. |
| Prolonged Incubation Time | A long incubation time, especially with a high concentration of DMA, can lead to over-crosslinking. Reduce the incubation time of your reaction. |
| High Protein Concentration | While a certain protein concentration is necessary for efficient crosslinking, very high concentrations can promote intermolecular crosslinking and aggregation. If possible, try reducing the protein concentration in conjunction with optimizing the DMA concentration. |
Issue 3: Unexpected Bands on SDS-PAGE
Q: I am observing unexpected bands on my gel that do not correspond to the expected molecular weights of my crosslinked products. How should I interpret this?
A: Unexpected bands can arise from several sources. A careful analysis of their molecular weights can provide clues.
| Observation | Possible Cause & Interpretation | Recommended Action |
| Bands between expected monomer and dimer | Intra-molecular crosslinking: A crosslink may have formed within a single protein molecule, causing it to migrate differently than the unmodified monomer. | This is a common and expected outcome. The presence of these bands does not necessarily indicate a problem. |
| Smearing of bands | Protein degradation: The sample may have been subject to proteolysis before or during the crosslinking reaction. Heterogeneous crosslinking: A wide variety of crosslinked species with different molecular weights may have formed. | Add protease inhibitors to your sample preparation buffers. Optimize the crosslinker concentration and reaction time to favor the formation of more specific crosslinked products. |
| Weak or missing protein bands | Protein degradation: The protein of interest may have been degraded. Poor staining: The staining protocol may not be sensitive enough to detect low abundance crosslinked products. | Use fresh samples with protease inhibitors. Use a more sensitive staining method, such as silver staining. |
Data Presentation: Optimizing Reaction Parameters
The efficiency of DMA crosslinking is highly dependent on the reaction conditions. The following tables provide a summary of how key parameters can be adjusted to optimize your experiment.
Table 1: Effect of pH on DMA Reactivity and Stability
| pH | Reaction with Primary Amines | Hydrolysis Rate (Stability) | Overall Crosslinking Efficiency |
| < 7.0 | Very slow | Slow | Very low |
| 7.0 - 8.0 | Moderate | Moderate | Moderate |
| 8.0 - 9.0 | Optimal | Moderate to Fast | Optimal |
| > 9.0 | Fast | Very Fast | Decreased due to rapid hydrolysis |
Note: While the reaction with amines is faster at higher pH, the rapid hydrolysis of the imidoester linkage makes the pH range of 8.0-9.0 the most effective for crosslinking.
Table 2: General Guidelines for Molar Ratio of DMA to Protein
| Protein Concentration | Recommended Starting Molar Excess of DMA | Expected Outcome |
| > 5 mg/mL | 10-fold | Sufficient for initial screening. |
| < 5 mg/mL | 20 to 30-fold | Higher excess is needed to compensate for lower protein concentration and competing hydrolysis. |
| Optimization Range | 10 to 50-fold | A titration within this range is recommended to find the optimal balance between crosslinking efficiency and non-specific aggregation for your specific system. |
Experimental Protocols
Detailed Protocol for In Situ Crosslinking of Proteins with DMA
This protocol provides a general guideline. The optimal conditions, particularly the DMA concentration and incubation time, should be determined empirically for each experimental system.
Materials:
-
Protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)
-
This compound (DMA)
-
Anhydrous DMSO (for preparing DMA stock solution)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Procedure:
-
Sample Preparation: Ensure your protein sample is in an appropriate amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare DMA Stock Solution: Immediately before use, dissolve DMA in anhydrous DMSO to a concentration of 100 mM. Note: Do not store DMA in solution.
-
Crosslinking Reaction: a. Add the desired volume of the DMA stock solution to your protein sample to achieve the target final concentration. It is recommended to perform a titration with a range of final DMA concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). b. Mix gently but thoroughly by pipetting or brief vortexing. c. Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the Reaction: a. Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 7.5). b. Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMA is quenched.
-
Analysis: a. Take an aliquot of the quenched reaction and add an equal volume of 2x SDS-PAGE loading buffer. b. Heat the sample at 95°C for 5 minutes. c. Analyze the crosslinking results by SDS-PAGE, followed by Coomassie blue staining or Western blotting.
Mandatory Visualizations
Experimental Workflow for DMA Crosslinking```dot
Caption: A decision tree for troubleshooting common issues in DMA crosslinking experiments.
References
Adjusting Dimethyl adipimidate dihydrochloride protocol for low-abundance proteins.
Welcome to the technical support center for Dimethyl adipimidate (DMA) dihydrochloride (B599025) crosslinking experiments. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their protocols, with a special focus on the challenges associated with low-abundance proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl adipimidate (DMA) and how does it work?
Dimethyl adipimidate (DMA) is a homobifunctional imidoester crosslinker. It targets primary amines (the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues) to form covalent bonds. The reaction proceeds most efficiently at alkaline pH (typically 8.0-9.0) and results in the formation of an amidine bond, which is stable and retains the positive charge of the original amine group.
Q2: Why is crosslinking low-abundance proteins challenging?
Crosslinking low-abundance proteins presents several difficulties:
-
Competition from High-Abundance Proteins: In a complex mixture like a cell lysate, high-abundance proteins act as a "sponge" for the crosslinker, reacting with it preferentially and reducing its availability for less abundant targets.[1][2]
-
Low Reaction Efficiency: The low concentration of the target protein reduces the probability of successful crosslinking events between interacting partners.
-
Detection Limits: Low-abundance proteins and their crosslinked complexes can be difficult to detect with standard methods like SDS-PAGE and Coomassie staining.
-
Antibody Interference: In immunoprecipitation (IP) experiments, the antibodies used to capture the target protein can be a major contaminant in downstream analysis like mass spectrometry, masking the signal from the low-abundance protein of interest.[3]
Q3: How can I enrich my low-abundance protein before crosslinking?
Enrichment of your target protein prior to crosslinking is a highly effective strategy. The most common method is immunoprecipitation (IP).[3] This involves using a specific antibody to capture your protein of interest from a cell lysate. The crosslinking can then be performed on the protein while it is bound to the IP beads. This significantly reduces the concentration of competing high-abundance proteins. Other fractionation techniques, such as size exclusion or ion-exchange chromatography, can also be employed to enrich for your protein of interest.[4]
Q4: How do I choose the right buffer for my DMA crosslinking reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your protein for reaction with DMA. Avoid buffers such as Tris and glycine (B1666218).[5] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers, adjusted to a pH between 8.0 and 9.0.
Troubleshooting Guides
Issue 1: Low or No Crosslinking Efficiency
Q: I am not observing any crosslinked product, or the yield is very low. What could be the problem?
A: This is a common issue, especially with low-abundance proteins. Here are several potential causes and solutions:
| Potential Cause | Recommended Solution |
| Degraded DMA Reagent | DMA is moisture-sensitive. Always store it desiccated at 2-8°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare DMA solutions immediately before use.[5] |
| Incorrect Buffer Composition | Ensure your buffer is free of primary amines (e.g., Tris, glycine). Use a phosphate, HEPES, or borate buffer at pH 8.0-9.0.[5] |
| Suboptimal DMA Concentration | For low-abundance proteins, you may need to increase the DMA concentration to drive the reaction towards pseudo-first-order kinetics.[2] Perform a titration experiment to find the optimal concentration, starting with a 100- to 300-fold molar excess of crosslinker to your estimated protein concentration.[6] |
| Insufficient Incubation Time/Temperature | Standard protocols often suggest 30-60 minutes at room temperature. For low-abundance proteins, you may need to extend the incubation time to 2-3 hours or perform the reaction at a slightly elevated temperature (e.g., 37°C), though this should be done cautiously to avoid protein denaturation. |
| Protein Concentration is Too Low | If possible, concentrate your sample before crosslinking. If using immunoprecipitation, ensure you start with a sufficient amount of cell lysate to capture a detectable amount of your target protein.[7] |
Issue 2: High Levels of Non-Specific Crosslinking or Protein Aggregation
Q: My protein sample has precipitated after adding the crosslinker, or I see high molecular weight smears on my gel.
A: This indicates excessive or non-specific crosslinking. Here’s how to address it:
| Potential Cause | Recommended Solution |
| DMA Concentration is Too High | While a higher concentration can help with low-abundance targets, an excessive amount will lead to random crosslinking and aggregation.[8] Perform a titration to find the lowest effective concentration. |
| Prolonged Incubation Time | Reduce the incubation time. A shorter reaction time will limit the extent of crosslinking. |
| Ineffective Quenching | Ensure the quenching step is performed promptly and with a sufficient concentration of a quenching agent. Add a primary amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM to stop the reaction.[9] |
Experimental Protocols
Protocol 1: DMA Crosslinking of an Immunoprecipitated Low-Abundance Protein
This protocol is designed for situations where the protein of interest is of low abundance and requires enrichment by immunoprecipitation prior to crosslinking.
Materials:
-
Cell lysate containing the protein of interest
-
Specific antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Crosslinking Buffer (e.g., 0.2 M Sodium Borate, pH 9.0)
-
DMA Dihydrochloride
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Immunoprecipitation:
-
Incubate your cell lysate with the specific antibody for 1-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads 3 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Crosslinking:
-
Wash the beads twice with ice-cold Crosslinking Buffer.
-
Prepare a fresh 20 mM DMA solution in Crosslinking Buffer.
-
Resuspend the beads in the DMA solution. The volume will depend on the amount of beads used.
-
Incubate for 30-60 minutes at room temperature with gentle rotation. This step may require optimization (see troubleshooting).
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature with gentle rotation to stop the reaction.
-
-
Elution and Analysis:
-
Wash the beads 3 times with Wash Buffer.
-
Elute the crosslinked protein complex from the beads using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.
-
Visualizing the Workflow
Caption: Workflow for DMA crosslinking of low-abundance proteins after immunoprecipitation.
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Low Crosslinking Efficiency
Caption: Decision tree for troubleshooting low DMA crosslinking efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Enrichment of Low-Abundant Protein Targets by Immunoprecipitation Upstream of Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Tips and tricks for immunoprecipitation of low abundant proteins | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to Validating Protein-Protein Interactions Identified by Dimethyl Adipimidate Dihydrochloride (DMA) Crosslinking
For researchers, scientists, and drug development professionals, the identification of protein-protein interactions (PPIs) is a critical step in unraveling complex biological processes and discovering novel therapeutic targets. Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional, amine-reactive crosslinker used to covalently link interacting proteins, preserving even transient or weak interactions for subsequent identification by techniques like mass spectrometry.[1][2] However, the data generated from crosslinking experiments require rigorous validation to confirm the physiological relevance of the identified interactions and to minimize false positives.[3][4] This guide provides a comprehensive comparison of common techniques used to validate PPIs initially discovered through DMA crosslinking.
This guide will objectively compare the performance of key validation methods, provide detailed experimental protocols, and visualize essential workflows and pathways to aid in the design of robust validation strategies.
Comparing the Alternatives: A Quantitative Overview
Choosing the appropriate validation method depends on various factors, including the nature of the interaction (stable vs. transient), the cellular context, and the desired level of quantitative data. The following table summarizes and compares key features of common PPI validation techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Pull-Down Assay | Bioluminescence Resonance Energy Transfer (BRET) | Surface Plasmon Resonance (SPR) |
| Principle | An antibody targets a "bait" protein, pulling it down from a cell lysate along with its interacting "prey" proteins.[5][6] | Interaction between a "bait" and "prey" protein in the yeast nucleus activates a reporter gene.[7][8] | A tagged "bait" protein is immobilized on a solid support to capture interacting "prey" proteins from a lysate.[9][10] | Energy transfer occurs between a luciferase-tagged "donor" and a fluorescently-tagged "acceptor" protein when they are in close proximity.[11][12] | Measures changes in the refractive index at a sensor surface as an "analyte" protein binds to an immobilized "ligand" protein.[13][14] |
| Interaction Environment | In vivo (within cells) or in vitro (from cell lysates) | In vivo (in the yeast nucleus) | In vitro | In vivo (in living cells) | In vitro |
| Detects | Stable and some transient interactions. Can be enhanced with crosslinkers.[1] | Primarily binary (direct) interactions.[8] | Direct physical interactions.[10] | Proximity of proteins (<10 nm).[15] | Real-time binding and dissociation.[13] |
| Quantitative Data | Semi-quantitative (Western blot) or quantitative (mass spectrometry). | Qualitative (growth/no growth) or semi-quantitative (reporter activity). | Semi-quantitative (Western blot) or qualitative. | Ratiometric and quantitative.[16] | Highly quantitative (affinity, kinetics).[13] |
| Throughput | Low to medium. | High-throughput screening is possible.[8] | Low to medium. | High-throughput screening is possible.[16] | Medium to high. |
| Sensitivity | Variable, dependent on antibody quality and interaction affinity. | Can detect weak and transient interactions.[17] | Can detect weak interactions, but prone to nonspecific binding. | High sensitivity.[11][12] | High sensitivity.[18] |
| False Positives | Can be high due to non-specific antibody binding.[3] | High rate of false positives due to non-physiological context and overexpression.[4][17] | Prone to non-specific binding to the matrix or bait protein.[19] | Lower false positives compared to Y2H. | Low false positives.[20] |
| Cost | Moderate. | Relatively inexpensive for initial screens.[8] | Moderate. | Moderate to high (requires specialized equipment). | High (requires specialized equipment and consumables). |
Visualizing the Path to Validation
Caption: Workflow for PPI discovery using DMA crosslinking and subsequent validation.
Caption: A hypothetical signaling pathway where DMA could identify the interaction between Kinase 1 and an Adaptor Protein.
Caption: Logical relationships guiding the choice of a PPI validation method.
Detailed Experimental Protocols
The following sections provide generalized protocols for the key validation techniques. It is important to optimize these protocols for the specific proteins and experimental systems being investigated.
Dimethyl Adipimidate Dihydrochloride (DMA) Crosslinking Protocol
This protocol outlines the general steps for in vivo crosslinking using DMA.
-
Cell Preparation: Harvest cells and wash them once with ice-cold phosphate-buffered saline (PBS).[21]
-
Crosslinking Reaction: Resuspend the cell pellet in a fresh solution of 10 mM DMA in ice-cold PBS.[21] For enhanced cell permeability, 0.25% dimethyl sulfoxide (B87167) (DMSO) can be included.[21]
-
Incubation: Incubate the cell suspension at room temperature for 45 minutes with gentle rotation.[21]
-
Quenching: Terminate the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM, and incubate for 15 minutes.
-
Cell Lysis and Analysis: After quenching, wash the cells with PBS and proceed with cell lysis. The crosslinked protein complexes can then be analyzed by SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry to identify the interacting partners.[2]
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is for the validation of a putative interaction between a "bait" protein and a "prey" protein.
-
Cell Lysis: Lyse cells expressing the bait and prey proteins using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with beads (e.g., Protein A/G agarose) for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the antibody specific to the "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or using a low-pH elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.[6]
Yeast Two-Hybrid (Y2H) Protocol
This protocol provides a general outline for a Y2H screen.
-
Plasmid Construction: Clone the cDNA of the "bait" protein into a DNA-binding domain (BD) vector and the "prey" protein (or a cDNA library) into an activation domain (AD) vector.[22]
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the BD-bait and AD-prey plasmids.[22]
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast cells containing both plasmids and expressing interacting proteins that activate the reporter gene (e.g., HIS3).[23]
-
Reporter Assay: Confirm positive interactions by assaying for the expression of a second reporter gene, such as lacZ, which results in a blue color in the presence of X-gal.[24]
-
Validation: Isolate the AD-prey plasmid from positive clones and sequence the insert to identify the interacting protein. Re-transform the isolated plasmid with the BD-bait plasmid to confirm the interaction.
Pull-Down Assay Protocol
This protocol describes a typical GST pull-down assay.
-
Bait Protein Immobilization: Incubate a purified GST-tagged "bait" protein with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait.[25]
-
Washing: Wash the beads with a suitable binding buffer to remove unbound bait protein.[25]
-
Prey Protein Incubation: Incubate the immobilized bait protein with a cell lysate containing the "prey" protein for 2-4 hours or overnight at 4°C.[19]
-
Washing: Wash the beads extensively with binding buffer to remove non-specifically bound proteins.[25]
-
Elution: Elute the protein complexes from the beads using a solution containing a high concentration of reduced glutathione (B108866) or a low-pH buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein.[10]
Bioluminescence Resonance Energy Transfer (BRET) Protocol
This protocol outlines the basic steps for a BRET assay in mammalian cells.
-
Plasmid Construction: Create expression vectors where the proteins of interest are fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[11][12]
-
Cell Transfection: Co-transfect mammalian cells with the donor and acceptor fusion constructs.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
BRET Measurement: Transfer the cells to a microplate. Add the luciferase substrate (e.g., coelenterazine) to the cells.[12]
-
Data Acquisition: Immediately measure the light emission at the wavelengths corresponding to the donor and acceptor molecules using a microplate reader equipped for BRET measurements.[16]
-
Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio compared to control conditions indicates that the two proteins are in close proximity.
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general workflow for an SPR experiment.
-
Ligand Immobilization: Covalently immobilize the purified "ligand" protein onto the surface of a sensor chip.[13][14]
-
System Equilibration: Flow a running buffer over the sensor surface until a stable baseline is achieved.[18]
-
Analyte Injection: Inject the purified "analyte" protein at various concentrations over the sensor surface.[26]
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation of the analyte.[18]
-
Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the sensor surface for the next injection.[18]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters of the interaction, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13][26]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longlight.com [longlight.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cs.cmu.edu [cs.cmu.edu]
- 5. [PDF] In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects | Semantic Scholar [semanticscholar.org]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Protein–protein interaction - Wikipedia [en.wikipedia.org]
- 8. High-throughput: yeast two-hybrid | Protein interactions and their importance [ebi.ac.uk]
- 9. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Protein Interactions: Surface Plasmon Resonance [pubmed.ncbi.nlm.nih.gov]
- 15. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vivo Assessment of Protein-Protein Interactions Using BRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Pull-down assays [sigmaaldrich.com]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 23. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 25. youtube.com [youtube.com]
- 26. nicoyalife.com [nicoyalife.com]
A Head-to-Head Comparison: Dimethyl Adipimidate Dihydrochloride vs. Formaldehyde for Protein Crosslinking
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that can significantly impact the outcome of experiments aimed at studying protein-protein interactions, stabilizing protein complexes, or preparing protein conjugates. This guide provides a detailed comparison of two commonly used crosslinking agents: Dimethyl adipimidate dihydrochloride (B599025) (DMA) and formaldehyde (B43269). We will delve into their mechanisms of action, key advantages and disadvantages, and present available experimental data to guide your selection process.
Executive Summary
Dimethyl adipimidate (DMA) and formaldehyde are both effective crosslinking agents, but they differ significantly in their chemical properties, specificity, and the nature of the crosslinks they form. DMA is a homo-bifunctional imidoester that creates longer, more flexible, and easily reversible crosslinks between primary amines. In contrast, formaldehyde is a zero-length crosslinker that reacts with a wider range of functional groups, forming short, tight, and less easily reversible crosslinks. The choice between DMA and formaldehyde will ultimately depend on the specific application, the nature of the proteins being studied, and the downstream analytical methods.
Comparative Analysis
Here, we compare the key features of DMA and formaldehyde to provide a clear understanding of their respective strengths and weaknesses.
| Feature | Dimethyl Adipimidate Dihydrochloride (DMA) | Formaldehyde |
| Chemical Nature | Homo-bifunctional imidoester | Mono-aldehyde (functionally bifunctional) |
| Spacer Arm Length | 8.6 Å | ~2-3 Å (zero-length)[1] |
| Target Residues | Primary amines (e.g., lysine (B10760008) ε-amino groups, N-terminus) | Primary and secondary amines, sulfhydryls, phenols, imidazoles[1] |
| Reaction pH | Alkaline (typically pH 7.0 - 9.0) | Wide range, commonly near physiological pH |
| Reversibility | Reversible by changing pH or with hydroxylamine | Reversible by heat and high salt concentrations, but can be incomplete[2] |
| Specificity | High for primary amines | Lower, reacts with multiple functional groups |
| Cell Permeability | Requires permeabilization for intracellular targets | Highly permeable to cell membranes[3][4] |
| Crosslink Complexity | Primarily forms defined protein-protein crosslinks | Can form complex networks of protein-protein and protein-nucleic acid crosslinks[5] |
Delving Deeper: Advantages and Disadvantages
This compound (DMA)
Advantages:
-
Specificity: DMA's reactivity is primarily directed towards primary amines, leading to more defined and interpretable crosslinking patterns.
-
Defined Spacer Arm: The 8.6 Å spacer arm provides a known distance constraint, which is valuable for structural studies of protein complexes.
-
Reversibility: The amidine bonds formed by DMA can be cleaved under mild conditions, allowing for the recovery of individual protein components for further analysis. This is a significant advantage for applications like immunoprecipitation followed by mass spectrometry.
Disadvantages:
-
Limited Reactivity: Its specificity for primary amines means it may not be suitable for proteins with few accessible lysine residues.
-
Cell Impermeability: For intracellular crosslinking, cells typically need to be permeabilized, which can potentially disrupt cellular structures.
-
pH Sensitivity: The crosslinking reaction is pH-dependent and works optimally in the alkaline range, which may not be suitable for all proteins or experimental conditions.
Formaldehyde
Advantages:
-
High Reactivity and Efficiency: Formaldehyde's small size and ability to react with multiple functional groups result in high crosslinking efficiency, making it effective for capturing transient or weak interactions.[3][4]
-
Zero-Length Crosslinker: It creates very short crosslinks, providing high-resolution information about the proximity of interacting molecules.[1]
-
Excellent Cell Permeability: Formaldehyde readily penetrates cell and organelle membranes, allowing for in vivo and in situ crosslinking without the need for permeabilizing agents.[3][4]
Disadvantages:
-
Low Specificity: Its broad reactivity can lead to a complex mixture of crosslinked products, including protein-protein, protein-DNA, and protein-RNA adducts, which can complicate data analysis.[5]
-
Irreversible Modifications: While formaldehyde crosslinks are considered reversible, the reversal process often requires harsh conditions (e.g., prolonged heating) and can be incomplete, potentially leading to sample loss or modification.[2]
-
Epitope Masking: The extensive modification of proteins by formaldehyde can mask antibody epitopes, which can be problematic for immunoprecipitation and western blotting applications.[3]
Experimental Data: A Comparative Look
Direct quantitative comparisons of DMA and formaldehyde in the same experimental system are scarce in the published literature. However, we can summarize findings from separate studies to infer their performance characteristics.
Formaldehyde Crosslinking Efficiency:
One study on the optimization of formaldehyde crosslinking for protein interaction analysis of integrin β1 provides insights into its efficiency. The amount of crosslinked complex increased with higher formaldehyde concentrations, with a plateau observed between 1.2% and 2% formaldehyde. However, this also correlated with a decrease in the concentration of uncrosslinked protein.[3] This highlights the trade-off between crosslinking efficiency and potential protein loss or aggregation at higher formaldehyde concentrations.
Mass Spectrometry Analysis:
Mass spectrometry is a powerful tool for identifying crosslinked peptides. Studies using formaldehyde have shown that it can be used to identify protein-protein interactions in tissues.[6] However, the complexity of formaldehyde-induced modifications can make data analysis challenging.[6][7] Recent research has revealed that formaldehyde cross-links can result in mass shifts that were not previously accounted for in standard search algorithms, indicating the complexity of its reaction chemistry.
While no direct comparative tables with DMA are available, the literature suggests that the more defined and reversible nature of DMA crosslinks can simplify mass spectrometry data analysis compared to the complex adducts formed by formaldehyde.
Experimental Protocols
Dimethyl Adipimidate (DMA) Crosslinking Protocol (General)
This protocol provides a general guideline for crosslinking proteins in solution with DMA. Optimal conditions may vary depending on the specific proteins and experimental goals.
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
This compound (DMA).
-
Crosslinking buffer: 0.2 M triethanolamine (B1662121) or sodium borate, pH 8.5.
-
Quenching solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine (B1666218).
Procedure:
-
Prepare DMA solution: Immediately before use, dissolve DMA in the crosslinking buffer to the desired final concentration (typically 1-10 mM).
-
Buffer exchange: Ensure the protein sample is in an amine-free buffer at the desired pH for crosslinking.
-
Crosslinking reaction: Add the freshly prepared DMA solution to the protein sample. The molar ratio of DMA to protein will need to be optimized.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.
Formaldehyde Crosslinking Protocol (In Vivo)
This protocol is a general guideline for in vivo crosslinking of cells in culture.
Materials:
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Formaldehyde (37% stock solution).
-
Quenching solution: 1.25 M glycine in PBS.
-
Lysis buffer.
Procedure:
-
Cell preparation: Grow cells to the desired confluency.
-
Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 0.5-1%.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature with gentle agitation.
-
Quenching: Add the glycine solution to a final concentration of 125 mM to quench the unreacted formaldehyde. Incubate for 5 minutes at room temperature.
-
Cell harvesting: Wash the cells twice with cold PBS.
-
Lysis: Add cold lysis buffer to the cells and proceed with your downstream application (e.g., immunoprecipitation, chromatin immunoprecipitation).
Visualizing the Crosslinking Processes
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the reaction mechanisms and an exemplary experimental workflow.
Caption: DMA crosslinking mechanism.
Caption: Formaldehyde crosslinking mechanism.
Caption: General experimental workflow.
Conclusion
Both this compound and formaldehyde are valuable tools in the researcher's arsenal (B13267) for studying protein interactions. The primary advantages of DMA lie in its specificity for primary amines, the defined length of its spacer arm, and the reversibility of the crosslinks it forms, making it an excellent choice for structural studies and applications requiring protein recovery. Formaldehyde, on the other hand, excels in its high reactivity and ability to capture transient interactions in a cellular context due to its small size and cell permeability.
The selection of the appropriate crosslinker should be a carefully considered decision based on the specific experimental requirements. For studies where specificity and reversibility are paramount, DMA is often the superior choice. For in vivo studies or when capturing fleeting interactions is the primary goal, formaldehyde's efficiency is a significant advantage. By understanding the distinct properties of each reagent, researchers can optimize their experimental design and obtain more reliable and insightful data.
References
- 1. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing formaldehyde cross-linking towards quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Protein Interactions: A Comparative Guide to Cross-Linking Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals seeking to elucidate protein-protein interactions, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique. This guide provides a comprehensive comparison of Dimethyl adipimidate dihydrochloride (B599025) (DMA), a classical imidoester cross-linker, with other common alternatives, supported by experimental protocols and data analysis workflows.
This guide will delve into the specifics of utilizing DMA and compare its performance with N-hydroxysuccinimide (NHS) ester-based cross-linkers. By understanding the nuances of each reagent and the associated analytical workflows, researchers can make informed decisions to effectively map protein interaction networks and gain insights into protein structure and function.
At a Glance: Comparing Amine-Reactive Cross-Linkers
The choice of cross-linking reagent is critical and depends on the specific application, including the nature of the protein complex and the desired outcome of the experiment. Here, we compare the key properties of Dimethyl adipimidate (DMA) with two widely used NHS-ester cross-linkers, Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).
| Feature | Dimethyl adipimidate (DMA) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Spacer Arm Length | 8.6 Å | 11.4 Å | 11.4 Å |
| Reaction Product | Amidine bond | Amide bond | Amide bond |
| Charge Preservation | Yes (maintains positive charge of amine) | No (neutralizes positive charge of amine) | No (neutralizes positive charge of amine) |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent) | Water-soluble |
| Membrane Permeability | Permeable | Permeable | Impermeable |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
The Chemistry of Cross-Linking: DMA in Action
Dimethyl adipimidate functions by reacting with primary amines on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The imidoester groups at both ends of the DMA molecule form stable amidine bonds with these amines, effectively creating a covalent bridge between spatially proximal residues.
Experimental Protocols: A Side-by-Side Comparison
The success of a cross-linking experiment hinges on a well-defined and optimized protocol. Below are detailed methodologies for using DMA and a common alternative, DSS.
Protocol 1: Cross-Linking with Dimethyl Adipimidate (DMA) Dihydrochloride
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.5).
-
Dimethyl adipimidate (DMA) dihydrochloride.
-
Reaction buffer (e.g., 20 mM HEPES, pH 8.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the cross-linking reaction. The protein concentration should typically be between 0.25 to 1 mg/ml.
-
Cross-linker Preparation: Immediately before use, dissolve DMA dihydrochloride in the reaction buffer to a final concentration of approximately 6 mg/ml. Adjust the pH to 8.5 with NaOH if necessary.
-
Cross-linking Reaction: Add the DMA solution to the protein sample to achieve a final diimidoester concentration of 1 to 2 mg/ml.[1]
-
Incubation: Incubate the reaction mixture for 3 hours at room temperature with gentle mixing.[1]
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted cross-linker. Incubate for an additional 15-30 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Proceed with sample preparation for mass spectrometry analysis, which typically involves denaturation, reduction, alkylation, and enzymatic digestion.
Protocol 2: Cross-Linking with Disuccinimidyl Suberate (DSS)
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, pH 7.0-8.5).
-
Disuccinimidyl suberate (DSS).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Sample Preparation: The protein sample should be in a buffer free of primary amines. Optimal protein concentrations are typically in the range of 0.1-2 mg/mL.
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[2] Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Cross-linking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of cross-linker to protein is a common starting point.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Proceed with the standard workflow for mass spectrometry sample preparation.
Mass Spectrometry Analysis Workflow
The identification of cross-linked peptides from a complex mixture is a multi-step process that requires careful sample preparation and sophisticated data analysis.
A critical step in the workflow is the enrichment of cross-linked peptides. Due to the low stoichiometry of cross-linking reactions, cross-linked peptides are often present in much lower abundance than their linear, unmodified counterparts. Techniques such as size-exclusion chromatography (SEC) or strong cation-exchange (SCX) chromatography are commonly employed to enrich for the larger and more highly charged cross-linked species.[3]
Data Analysis and Interpretation
The analysis of XL-MS data requires specialized software that can handle the complexity of identifying two peptides linked by a cross-linker from a single tandem mass spectrum. Several software packages are available for this purpose, including pLink, xQuest, and MeroX. These programs use sophisticated algorithms to search mass spectrometry data against protein sequence databases to identify the cross-linked peptide pairs.
Application in Signaling Pathway Analysis
Cross-linking mass spectrometry is a powerful tool for dissecting the architecture of protein complexes within signaling pathways. By capturing transient or weak interactions, XL-MS can provide a snapshot of the protein-protein interactions that occur upon pathway activation or inhibition.
In the hypothetical pathway above, cross-linking could be used to confirm the direct interaction between Kinase 1 and the Adaptor Protein, or to map the binding interface between Kinase 2 and the Effector Protein.
Conclusion
The confirmation of protein cross-linking sites by mass spectrometry is a robust method for studying protein-protein interactions and protein structure. Dimethyl adipimidate (DMA) remains a valuable tool in the cross-linking chemist's toolbox, particularly for applications where charge preservation is important. However, the broader family of NHS-ester cross-linkers, such as DSS and BS3, offer different spacer arm lengths and solubility properties, providing researchers with a versatile set of reagents to probe protein architecture. The choice of cross-linker, coupled with a meticulously executed experimental protocol and a powerful data analysis pipeline, will ultimately determine the success of an XL-MS study.
References
Validating Protein-Protein Interactions: A Comparative Guide to Dimethyl Adipimidate (DMA) Crosslinking and Mutagenesis
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-protein interactions (PPIs) are fundamental to understanding cellular signaling, disease pathogenesis, and designing targeted therapeutics. Chemical crosslinking with mass spectrometry (XL-MS) has emerged as a powerful technique for capturing PPIs in their native cellular context. Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional, amine-reactive crosslinker that has been instrumental in these studies. However, the data generated from crosslinking experiments require rigorous validation to confirm the specificity of the identified interactions.
This guide provides a comprehensive comparison of using DMA for identifying PPIs and the subsequent validation of these findings through site-directed mutagenesis. We will delve into the experimental protocols, present quantitative data for comparison, and illustrate the logical workflow from discovery to validation.
Performance Comparison: DMA vs. Other Amine-Reactive Crosslinkers
The choice of crosslinking reagent is critical and can significantly impact the number and type of identified interactions. DMA is an imidoester-based crosslinker that reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amidine bonds. This reaction preserves the positive charge of the modified amine, which can help maintain the native conformation of the protein complex. Below is a comparative table of DMA and other commonly used amine-reactive crosslinkers.
| Feature | Dimethyl adipimidate (DMA) | Disuccinimidyl suberate (B1241622) (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Spacer Arm Length | 8.6 Å | 11.4 Å | 11.4 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Solubility | Water-soluble | Membrane-permeable | Water-soluble |
| Charge Preservation | Yes | No | No |
| Typical Efficiency | Moderate | High | High |
| False Discovery Rate (FDR) * | Typically 1-5% | Typically 1-5% | Typically 1-5% |
False Discovery Rate (FDR) is highly dependent on the experimental setup, sample complexity, and data analysis pipeline.
Experimental Validation Workflow: From Crosslinking to Mutagenesis
The validation of a putative PPI identified by DMA crosslinking involves a multi-step process that culminates in demonstrating that the interaction is disrupted upon mutation of the identified crosslinked residues.
Quantitative Validation by Site-Directed Mutagenesis
To confirm that the interaction identified by DMA crosslinking is genuine, site-directed mutagenesis can be employed to replace the lysine residues involved in the crosslink with a non-reactive amino acid, such as alanine (B10760859) or arginine. If the interaction is specific, this mutation should significantly reduce or eliminate the formation of the crosslinked product. Quantitative mass spectrometry can then be used to compare the abundance of the crosslinked peptides between the wild-type and mutant proteins.
Table 1: Quantitative Mass Spectrometry Data of Wild-Type vs. Mutant Crosslinking
| Crosslinked Peptide Pair | Wild-Type Relative Abundance | K-to-A Mutant Relative Abundance | Fold Change |
| Protein A (K123) - Protein B (K45) | 1.00 | 0.05 | -20.0 |
| Protein A (K123) - Protein B (K88) | 1.00 | 0.08 | -12.5 |
| Protein C (K76) - Protein D (K101) | 1.00 | 0.95 | -1.05 |
Data is hypothetical and represents an idealized outcome for illustrative purposes.
Case Study: Validation in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes. Let's consider a hypothetical scenario where DMA crosslinking identifies an interaction between two kinases, MAP2K1 and MAPK1.
In this scenario, DMA crosslinking followed by mass spectrometry identifies a crosslink between a specific lysine residue on MAP2K1 and a lysine on MAPK1. To validate this, site-directed mutagenesis is performed to change these lysines to alanines in both proteins. The wild-type and mutant proteins are then expressed, and the crosslinking experiment is repeated. Quantitative mass spectrometry would be expected to show a significant reduction in the abundance of the crosslinked peptide in the mutant sample, thereby validating the direct interaction between MAP2K1 and MAPK1.
Experimental Protocols
Protocol 1: Dimethyl Adipimidate (DMA) Crosslinking
-
Protein Preparation: Purify the protein complex of interest to homogeneity. Ensure the final buffer is amine-free (e.g., HEPES or phosphate (B84403) buffer) at a pH between 7.0 and 9.0.
-
Crosslinker Preparation: Prepare a fresh 100 mM stock solution of DMA dihydrochloride in the reaction buffer immediately before use.
-
Crosslinking Reaction: Add the DMA stock solution to the protein complex to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS: The crosslinked sample can be analyzed by SDS-PAGE, followed by in-gel digestion, or directly digested in-solution. The resulting peptides are then analyzed by LC-MS/MS.
Protocol 2: Site-Directed Mutagenesis for Validation
-
Primer Design: Design primers containing the desired mutation (e.g., changing a lysine codon to an alanine codon). Primers should be 25-45 bases in length with a melting temperature (Tm) > 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid containing the gene of interest with the mutagenic primers.
-
Template Digestion: Digest the parental, methylated DNA template with a restriction enzyme such as DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express and purify the mutant protein using the same procedure as for the wild-type protein.
Conclusion
Dimethyl adipimidate dihydrochloride is a valuable tool for identifying protein-protein interactions. However, the validation of these interactions is a critical step to ensure the biological relevance of the findings. Site-directed mutagenesis, coupled with quantitative mass spectrometry, provides a robust method to confirm the specificity of DMA-identified crosslinks. This integrated approach, from discovery to validation, is essential for accurately mapping the complex network of protein interactions that govern cellular function.
Orthogonal methods to confirm protein interactions found with Dimethyl adipimidate dihydrochloride.
For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) identified through chemical crosslinking is a crucial step to ensure data accuracy and biological relevance. Dimethyl adipimidate (DMA) is a homobifunctional, amine-reactive crosslinker used to covalently link interacting proteins, providing a snapshot of the interactome.[1] However, due to the potential for false positives, rigorous validation using orthogonal methods—techniques that rely on different biochemical principles—is essential.[2]
This guide provides a comprehensive comparison of key orthogonal methods for validating PPIs initially discovered using DMA. We will delve into the principles, protocols, and data outputs of each technique to help you select the most appropriate validation strategy for your research.
The Importance of Orthogonal Validation
Chemical crosslinking with reagents like DMA, often coupled with mass spectrometry (XL-MS), is a powerful tool for identifying PPIs in their native context.[2][3] It can capture both stable and transient interactions.[4] However, no single method is foolproof. Orthogonal validation provides complementary evidence, strengthening the confidence in putative interactions and filtering out non-specific or artifactual results.[2][5]
Below is a logical workflow illustrating the process from initial discovery with DMA to confirmation with orthogonal methods.
Comparison of Orthogonal Validation Methods
The choice of a validation method depends on factors like the nature of the interaction (stable vs. transient), the availability of reagents (e.g., specific antibodies), and the type of data required (qualitative vs. quantitative). The following table summarizes the key characteristics of common orthogonal techniques.
| Method | Principle | Data Output | Throughput | Key Advantages | Key Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling down the bait and its binding partners ("prey") from a cell lysate.[6][7] | Qualitative (Western Blot) or Semi-Quantitative (Mass Spec) | Low to Medium | Detects endogenous interactions in a near-physiological context.[7] | Dependent on high-quality antibody; may miss transient interactions; prone to non-specific binding.[4][6] |
| Pull-Down Assay | An affinity-tagged "bait" protein is immobilized on beads to capture "prey" proteins from a lysate.[8][9][10] | Qualitative (Western Blot) or Semi-Quantitative (Mass Spec) | Low to Medium | Does not require a specific antibody for the bait; useful for confirming interactions identified by other methods.[9] | In vitro method may not reflect cellular conditions; overexpression of bait can lead to artifacts.[8] |
| Yeast Two-Hybrid (Y2H) | Interaction between bait and prey proteins in yeast nucleus activates reporter gene transcription.[11][12][13] | Qualitative (Reporter Assay) | High | Excellent for screening libraries to find novel interactors; detects binary interactions.[11][14] | High rates of false positives and negatives; interaction must occur in the nucleus.[6][14] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as an "analyte" protein flows over a sensor chip with an immobilized "ligand" protein.[15][16][17] | Quantitative (KD, kon, koff) | Medium | Real-time, label-free analysis of binding kinetics and affinity.[15][18] | Requires purified proteins; immobilization can affect protein conformation; sensitive to non-specific binding.[19] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of two molecules in solution.[20][21][22] | Quantitative (KD, ΔH, ΔS, n) | Low | "Gold standard" for thermodynamics; label-free, in-solution measurement without immobilization.[20][23] | Requires large amounts of pure, soluble protein; sensitive to buffer mismatch.[19][24] |
In-Depth Methodologies and Experimental Protocols
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to validate interactions within a cellular environment.[6] It relies on a specific antibody to enrich a target protein and its bound interaction partners from a complex mixture like a cell lysate.[25]
Experimental Protocol:
-
Cell Lysis: Lyse cells in a gentle, non-denaturing buffer (e.g., RIPA buffer with low detergent concentration) containing protease and phosphatase inhibitors to maintain protein integrity and interactions.[26][27]
-
Pre-Clearing: Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.[4] This step minimizes non-specific binding of proteins to the beads.[2]
-
Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a fresh tube. Add the primary antibody specific for the "bait" protein and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[2]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[2]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[2]
-
Elution: Elute the protein complexes from the beads by adding a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.[2][27]
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze via Western blot using an antibody specific for the "prey" protein to confirm its presence.[2] Alternatively, the entire eluate can be analyzed by mass spectrometry to identify multiple binding partners.
Pull-Down Assay
The pull-down assay is an in vitro method similar to Co-IP but uses a purified, tagged "bait" protein instead of an antibody.[10] Common tags include Glutathione-S-Transferase (GST) or a polyhistidine (His) tag.[9]
Experimental Protocol:
-
Bait Protein Immobilization: Incubate the purified tagged bait protein with affinity beads (e.g., Glutathione (B108866) beads for GST tags, Ni-NTA beads for His tags) to immobilize the bait.[28]
-
Protein Source Incubation: Prepare a protein source, such as a cell lysate or a solution containing the purified "prey" protein.[9] Incubate this with the immobilized bait protein complex.
-
Washing: Wash the beads several times with a suitable wash buffer to remove proteins that did not bind to the bait.[8]
-
Elution: Elute the bait protein along with its interacting prey proteins. The elution method depends on the tag (e.g., using a solution of reduced glutathione for GST tags or imidazole (B134444) for His tags).[4]
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting to detect the prey protein.[9]
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique that provides quantitative data on binding kinetics and affinity in real-time without the need for labels.[15][16] It measures the interaction between a "ligand" immobilized on a sensor surface and an "analyte" that flows over the surface.[29]
Experimental Protocol:
-
Ligand Immobilization: The ligand (one of the interacting proteins) is immobilized on a sensor chip surface, typically via amine coupling.[15]
-
Analyte Injection & Association: A solution containing the analyte (the other interacting protein) is injected and flows over the sensor surface. Binding between the analyte and ligand causes a change in the refractive index at the surface, which is detected in real-time and reported as an increase in response units (RU).[18]
-
Dissociation: A buffer solution is flowed over the chip, causing the bound analyte to dissociate from the ligand. This is observed as a decrease in the RU signal.[18]
-
Data Analysis: The resulting sensorgram (a plot of RU vs. time) is analyzed.[18] By fitting the association and dissociation curves to various binding models, one can calculate the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒ or kₒff), and the equilibrium dissociation constant (Kₒ).[15]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics.[20] It directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact in solution, providing a complete thermodynamic profile of the interaction in a single experiment.[21][23]
Experimental Protocol:
-
Sample Preparation: Prepare purified, concentrated solutions of both interacting proteins in an identical, well-matched buffer. Dialysis of both samples against the same buffer is critical to minimize heats of dilution.[24]
-
Titration: One protein (the "ligand") is loaded into an injection syringe, while the other (the "macromolecule") is placed in the sample cell. A series of small, precise injections of the ligand into the macromolecule solution is performed.[22]
-
Heat Measurement: The instrument measures the tiny amount of heat released (exothermic) or absorbed (endothermic) with each injection.[21]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the macromolecule. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kₐ or Kₒ), stoichiometry (n), and enthalpy of binding (ΔH).[20][24] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated.
Conclusion
The validation of protein-protein interactions identified through Dimethyl adipimidate crosslinking is a critical step to ensure the biological significance of the findings.[2] Methods like Co-Immunoprecipitation and Pull-Down assays are excellent for confirming interactions in a cellular or in vitro context, respectively. For researchers needing quantitative data, biophysical methods such as Surface Plasmon Resonance and Isothermal Titration Calorimetry provide precise measurements of binding affinity, kinetics, and thermodynamics.[19] By carefully selecting the appropriate orthogonal strategy and following robust experimental protocols, researchers can confidently validate their findings and advance their understanding of complex protein interaction networks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 6. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 7. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-Protein Interactions: Yeast Two-Hybrid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 14. singerinstruments.com [singerinstruments.com]
- 15. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. cbgp.upm.es [cbgp.upm.es]
- 21. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. azom.com [azom.com]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 25. Validating Protein Interactions with Co-Immunoprecipitation Using Endogenous and Tagged Protein Models | Cell Signaling Technology [cellsignal.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. home.sandiego.edu [home.sandiego.edu]
- 29. Protein-Protein Interactions: Surface Plasmon Resonance. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Dimethyl Adipimidate Dihydrochloride: A Comparative Guide to a Non-Cleavable Crosslinker
For researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions, the choice of a crosslinking agent is a critical decision that can significantly influence experimental outcomes. This guide provides a detailed comparison of Dimethyl adipimidate dihydrochloride (B599025) (DMA), a non-cleavable crosslinker, with a popular cleavable alternative, Disuccinimidyl sulfoxide (B87167) (DSSO). By examining their mechanisms, performance data, and experimental protocols, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific research needs.
At a Glance: Cleavable vs. Non-Cleavable Crosslinkers
The fundamental distinction between DMA and DSSO lies in the nature of the covalent bond they form between interacting proteins. DMA, a homobifunctional imidoester, reacts with primary amines (such as the side chain of lysine (B10760008) residues) to form a stable and irreversible amidine bond. In contrast, DSSO, a homobifunctional N-hydroxysuccinimide (NHS) ester, also targets primary amines but incorporates a sulfoxide-containing spacer arm that can be cleaved under specific conditions during mass spectrometry (MS) analysis. This inherent difference in cleavability dictates their suitability for various applications.
Performance Comparison: DMA vs. DSSO
The selection of a crosslinker often involves a trade-off between the stability of the crosslink and the ease of data analysis. While direct quantitative comparisons of crosslinking and cleavage efficiencies under identical conditions are not extensively documented in the literature, data from various studies allow for a qualitative and semi-quantitative assessment.
| Feature | Dimethyl adipimidate dihydrochloride (DMA) | Disuccinimidyl sulfoxide (DSSO) |
| Cleavability | Non-cleavable | MS-cleavable (Collision-Induced Dissociation) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Bond Formed | Amidine | Amide |
| Crosslinking Efficiency | Generally considered efficient. For example, studies with the similar NHS-ester crosslinker BS3 have shown it to be more efficient than DSSO in crosslinking Bovine Serum Albumin (BSA). | Effective, though may be less efficient than some non-cleavable counterparts under certain conditions. |
| Cleavage Efficiency | Not applicable | High efficiency of fragmentation under CID conditions in a mass spectrometer[1]. |
| Mass Spectrometry Analysis | Complex spectra, as the crosslinked peptides remain intact. Requires specialized software for data analysis[2]. | Simplified data analysis. The cleavage of the crosslinker in the MS/MS experiment generates characteristic fragment ions, aiding in the identification of the crosslinked peptides[1][2][3]. Leads to improved peptide backbone fragmentation, reducing ambiguity[1]. |
| Number of Identified Crosslinks | Generally results in a lower number of confidently identified crosslinks compared to MS-cleavable reagents in complex samples[4]. | Typically yields a higher number of identified crosslinks due to the simplified spectra and enhanced fragmentation[3][4]. |
| Key Advantage | Forms a highly stable, permanent link, which is ideal for stabilizing protein complexes for structural analysis by techniques like X-ray crystallography or for applications where the integrity of the crosslink is paramount. | Facilitates confident identification of crosslinked peptides in complex mixtures, making it highly suitable for large-scale protein interaction mapping and structural proteomics studies using mass spectrometry[3][4]. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of crosslinking agents. Below are representative protocols for the use of DMA and DSSO in protein crosslinking experiments for subsequent mass spectrometry analysis.
Protocol 1: Protein Crosslinking with this compound (DMA)
This protocol is adapted from procedures used for crosslinking protein complexes for analysis by SDS-PAGE and mass spectrometry[5].
Materials:
-
This compound (DMA)
-
Amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.5, or PBS)
-
Quenching solution (e.g., 0.2 M glycine (B1666218) or 1 M Tris-HCl, pH 8.0)
-
Protein sample in a compatible buffer
Procedure:
-
Sample Preparation: Prepare the protein sample in an amine-free buffer. A typical concentration is in the range of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve DMA in the reaction buffer to the desired final concentration (e.g., 10 mM)[5].
-
Crosslinking Reaction: Add the freshly prepared DMA solution to the protein sample. The final concentration of DMA may need to be optimized, but a common starting point is a 10- to 50-fold molar excess over the protein concentration.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes[5].
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMA is quenched.
-
Sample Preparation for MS: The crosslinked sample is now ready for downstream processing, such as SDS-PAGE, in-gel digestion, and mass spectrometry analysis.
Protocol 2: Protein Crosslinking with Disuccinimidyl Sulfoxide (DSSO)
This protocol is based on established methods for in vitro crosslinking of proteins for mass spectrometry analysis[6][7].
Materials:
-
Disuccinimidyl sulfoxide (DSSO)
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 50 mM HEPES, pH 7.5, or PBS)
-
Quenching solution (e.g., 1 M ammonium (B1175870) bicarbonate or 1 M Tris-HCl, pH 8.0)
-
Protein sample in a compatible buffer
Procedure:
-
Sample Preparation: Prepare the protein sample in an amine-free buffer at a concentration of approximately 1 mg/mL.
-
Crosslinker Preparation: Prepare a stock solution of DSSO in anhydrous DMSO or DMF (e.g., 20 mM)[7].
-
Crosslinking Reaction: Add the DSSO stock solution to the protein sample to a final concentration of approximately 1 mM, which corresponds to a molar ratio of about 1:1000 (protein:crosslinker) for a typical protein[7].
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes[7].
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Sample Preparation for MS: The crosslinked sample is then processed for mass spectrometry, which typically involves reduction of disulfide bonds, alkylation of cysteines, and proteolytic digestion (e.g., with trypsin).
Visualizing the Workflow: DMA vs. DSSO
The choice of crosslinker significantly impacts the downstream data analysis workflow in mass spectrometry. The following diagrams, generated using Graphviz, illustrate the key differences.
Conclusion
Conversely, MS-cleavable crosslinkers like DSSO offer a significant advantage in the context of mass spectrometry-based structural proteomics. The ability to cleave the crosslinker during MS/MS analysis simplifies spectra and enhances the confidence of crosslink identification. This often leads to the identification of a greater number of protein-protein interactions in complex biological samples.
The decision to use DMA or a cleavable alternative like DSSO should be guided by the specific experimental goals. For studies focused on the biochemical or structural characterization of a purified and stabilized complex, the robustness of DMA is a key asset. For large-scale interactome mapping or detailed structural analysis of complex mixtures by mass spectrometry, the analytical advantages offered by DSSO are often indispensable. By understanding the distinct properties and workflows associated with each type of crosslinker, researchers can make an informed choice to best address their scientific questions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls for Dimethyl Adipimidate (DMA) Crosslinking
For researchers in biochemistry, structural biology, and drug development, chemical crosslinking is an invaluable technique for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and conjugating biomolecules.[1] Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinker that specifically reacts with primary amines (the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues) to form stable amidine bonds.[1][2][3] Its membrane permeability also makes it suitable for intracellular crosslinking studies.[1]
However, the interpretation of crosslinking results can be fraught with artifacts. Non-specific interactions, protein aggregation, and unintended side reactions can lead to false-positive results. Therefore, a rigorously designed set of negative control experiments is not just recommended—it is essential for validating the specificity of the observed crosslinked products. This guide provides a detailed comparison of DMA crosslinking experiments with their essential negative controls, offering supporting data, detailed protocols, and workflow visualizations to ensure the reliability of your findings.
The Principle of Negative Controls in Crosslinking
The primary goal of a negative control is to demonstrate that the observed crosslinking is a direct result of a specific, proximity-driven reaction between interacting proteins and not a random or artifactual event. By systematically eliminating key components of the reaction, researchers can identify and discount false positives.
Key Negative Controls for DMA Crosslinking:
-
No Crosslinker Control (-DMA): The most fundamental control. The sample is treated with the reaction buffer alone, without the addition of DMA. This control reveals baseline levels of non-covalent protein complexes or aggregates that can withstand the analysis conditions (e.g., SDS-PAGE).
-
Quenched Crosslinker Control (Quenched DMA): The DMA reagent is pre-incubated with a high concentration of a primary amine, such as Tris or glycine, before being added to the protein sample. This effectively neutralizes the reactive imidoester groups. This control demonstrates that the crosslinking observed in the main experiment is due to the reactive form of DMA and not an impurity or a non-specific effect of the compound itself.
-
Non-Interacting Protein Control: The experiment is performed in the presence of a well-characterized protein that is known not to interact with the protein(s) of interest. The absence of crosslinks to this control protein supports the specificity of the observed interactions.
-
Single Protein Control: If studying a potential homodimer or oligomer, each individual protein component should be subjected to the crosslinking reaction in isolation. This helps to distinguish between specific inter-molecular crosslinks (between different protein molecules) and intra-molecular crosslinks (within a single polypeptide chain) or non-specific aggregation.[4]
Experimental Workflow and Protocols
A typical crosslinking experiment involves four main stages: reaction, quenching, analysis, and data interpretation. The negative controls follow the same workflow, with specific modifications at the reaction stage.
Diagram: DMA Crosslinking Experimental Workflow
Caption: Workflow for DMA crosslinking and its primary negative controls.
Detailed Experimental Protocols
Materials:
-
DMA Dihydrochloride: (e.g., Thermo Scientific, Cat# 20660)[2]
-
Crosslinking Buffer: 20-50 mM HEPES, 150 mM NaCl, pH 8.0. (Avoid buffers containing primary amines like Tris).[2][5]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[1][2][6]
-
Protein Samples: Purified proteins of interest (Protein A and Protein B) at a suitable concentration (e.g., 1-5 mg/mL).
Protocol Steps:
-
Sample Preparation:
-
Prepare your protein mixture (e.g., Protein A + Protein B) in the amine-free Crosslinking Buffer.
-
Aliquot the sample into four tubes for the main experiment and the three controls described below.
-
-
Reaction Setup:
-
Main Experiment (+DMA): Prepare a fresh 10-20 mM stock solution of DMA in the Crosslinking Buffer. Add DMA to the protein sample to a final concentration of 1-2 mM.[5]
-
Negative Control 1 (-DMA): Add an equivalent volume of Crosslinking Buffer (without DMA) to the protein sample.
-
Negative Control 2 (Quenched DMA): In a separate tube, mix the DMA stock solution with the Quenching Solution (e.g., to a final Tris concentration of 100 mM) and incubate for 10 minutes to neutralize the DMA. Then, add this quenched mixture to the protein sample.
-
Negative Control 3 (Single Protein): Prepare separate tubes containing only Protein A or Protein B and add DMA as in the main experiment.
-
-
Incubation:
-
Incubate all reaction tubes at room temperature for 30-60 minutes.[2]
-
-
Quenching:
-
Stop the reactions in the "+DMA" and "Single Protein" tubes by adding the Quenching Solution to a final concentration of 20-50 mM Tris or glycine.[2] Incubate for an additional 15 minutes. The "-DMA" and "Quenched DMA" controls do not strictly require this step but should be treated identically for consistency.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE to visualize crosslinked products (dimers, oligomers). A successful crosslink between Protein A and Protein B will result in a new band corresponding to the combined molecular weight of A+B.
-
For more detailed analysis, samples can be processed for mass spectrometry (LC-MS/MS) to identify the specific crosslinked peptides and residues.[7][8][9]
-
Data Presentation and Interpretation
The results from the experiment and controls can be summarized to clearly demonstrate the specificity of the crosslinking.
Table 1: Expected Outcomes on SDS-PAGE Analysis for a Heterodimer Interaction (Protein A + Protein B)
| Condition | Description | Expected Result | Interpretation |
| +DMA | Proteins A & B with active DMA. | Bands for monomer A, monomer B, and a higher MW band for the A-B dimer. | Putative positive interaction between A and B. |
| -DMA | Proteins A & B without DMA. | Bands for monomer A and monomer B only. | The A-B dimer band is dependent on the chemical crosslinker. |
| Quenched DMA | Proteins A & B with neutralized DMA. | Bands for monomer A and monomer B only. | The crosslinking activity is specific to the reactive form of DMA. |
| Single Protein A + DMA | Protein A only with active DMA. | Band for monomer A. A faint higher MW band may indicate a weak homodimer or intra-molecular crosslinking. | Assesses the propensity of Protein A to self-associate or aggregate. |
| Single Protein B + DMA | Protein B only with active DMA. | Band for monomer B. | Assesses the propensity of Protein B to self-associate or aggregate. |
Comparison with Alternative Crosslinkers
While DMA is effective, its amidine bond can be reversible at high pH, and other crosslinkers may be more suitable for certain applications.[10] N-hydroxysuccinimide (NHS)-ester crosslinkers are a common alternative.[11]
Table 2: Comparison of DMA with an NHS-Ester Crosslinker (e.g., DSS)
| Feature | Dimethyl Adipimidate (DMA) | Disuccinimidyl Suberate (DSS) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Amidine | Amide |
| Bond Stability | Reversible at high pH | Highly stable, effectively irreversible |
| Charge Preservation | Yes, the resulting amidine is protonated at physiological pH, preserving the positive charge of the original amine.[10] | No, the reaction neutralizes the positive charge of the amine. |
| Spacer Arm Length | 8.6 Å[2] | 11.4 Å |
| Solubility | Water-soluble | Water-insoluble (hydrophobic) |
| Key Advantage | Preserves protein charge, which can be crucial for maintaining native conformation and activity.[2] | Forms a more stable covalent bond, making it ideal for applications requiring irreversible linkage.[11] |
Diagram: Reaction Logic of Amine-Reactive Crosslinkers
Caption: Comparison of bond formation for DMA and DSS crosslinkers.
Conclusion
The credibility of protein interaction data derived from chemical crosslinking hinges on the meticulous use of negative controls. By incorporating "no crosslinker," "quenched crosslinker," and other relevant controls into the experimental design, researchers can confidently distinguish between specific, proximity-induced crosslinks and experimental artifacts. This guide provides the necessary protocols and comparative data to empower scientists to generate robust, publishable results using Dimethyl adipimidate and to make informed decisions about alternative crosslinking strategies.
References
- 1. Dimethyl Adipimidate Dihydrochloride | Crosslinker [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. korambiotech.com [korambiotech.com]
- 5. fgsc.net [fgsc.net]
- 6. researchgate.net [researchgate.net]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Interpreting Mass Spectra of Dimethyl Adipimidate Dihydrochloride (DMA)-Crosslinked Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimethyl adipimidate dihydrochloride (B599025) (DMA) with other crosslinking reagents used in mass spectrometry-based structural proteomics. It is designed to assist researchers in interpreting mass spectra of DMA-crosslinked peptides and in selecting the appropriate crosslinking strategy for their experimental goals.
Interpreting Mass Spectra of DMA-Crosslinked Peptides
Dimethyl adipimidate (DMA) is a homobifunctional, non-cleavable crosslinking reagent that reacts with primary amines (the N-terminus of a protein and the ε-amino group of lysine (B10760008) residues). In mass spectrometry, the identification of crosslinked peptides involves analyzing the fragmentation spectra (MS/MS) to determine the sequences of the two peptides linked by the reagent.
When a DMA-crosslinked peptide is subjected to tandem mass spectrometry, fragmentation occurs along the peptide backbones, producing b- and y-type ions for each of the constituent peptides. Due to the presence of two peptide chains, the resulting MS/MS spectrum is a complex mixture of fragment ions from both peptides. The mass of the DMA crosslinker (C8H14N2O2) is 170.105 Da, and after reacting with two primary amines and losing two molecules of methanol, the residual mass added to the peptides is 138.068 Da.
The analysis of these complex spectra is facilitated by specialized software that can predict all possible crosslinked peptide pairs from a given protein sequence database and match the theoretical fragmentation patterns to the experimental spectra.
Comparison of DMA with Alternative Crosslinking Reagents
The choice of crosslinking reagent is critical and depends on the specific research question. Alternatives to DMA include other non-cleavable crosslinkers with different spacer arm lengths and MS-cleavable crosslinkers, which offer significant advantages in data analysis.
| Feature | Dimethyl Adipimidate (DMA) | Disuccinimidyl Suberate (DSS) / Bis(sulfosuccinimidyl) Suberate (BS3) | Disuccinimidyl Sulfoxide (DSSO) | Disuccinimidyl Dibutyric Urea (B33335) (DSBU) |
| Type | Non-cleavable | Non-cleavable | MS-cleavable (CID) | MS-cleavable (CID/HCD) |
| Reactive Group | Imidoester | NHS-ester | NHS-ester | NHS-ester |
| Target | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
| Spacer Arm Length | 8.6 Å | 11.4 Å | 10.1 Å | 12.5 Å |
| Data Analysis | Complex; requires specialized software to interpret chimeric spectra. | Complex; similar to DMA, requires specialized software. | Simplified; generates characteristic reporter ions in MS/MS, allowing for easier identification of crosslinked peptides. | Simplified; produces characteristic fragment ions upon cleavage, facilitating data analysis. |
| Identified Crosslinks | Generally provides a good number of crosslinks for structural modeling. Direct quantitative comparisons are limited in the literature. | High number of identified crosslinks reported in numerous studies. Often used as a benchmark for non-cleavable crosslinkers. | Can lead to a higher number of confident crosslink identifications due to simplified spectra and reduced ambiguity.[1][2] | Improved peptide backbone fragmentation upon cleavage leads to more confident identifications.[1] |
| Advantages | Preserves the positive charge of the modified amine. | High crosslinking efficiency; extensively validated in numerous studies. | Simplifies data analysis, reduces false positives, and can increase the number of identified crosslinks. | Robust fragmentation improves sequence coverage of both peptides. |
| Disadvantages | Data analysis is challenging due to the complexity of the MS/MS spectra. | Complex spectra can lead to ambiguous identifications. | Can be less stable than non-cleavable linkers under certain conditions. | Requires optimization of collision energy for efficient cleavage and fragmentation. |
Experimental Protocols
Protocol 1: In-solution Crosslinking of Purified Proteins with DMA
This protocol describes a general workflow for crosslinking a purified protein or protein complex using DMA.
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., HEPES, PBS), pH 7.5-8.5.
-
Dimethyl adipimidate dihydrochloride (DMA).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M ammonium (B1175870) bicarbonate).
-
Urea.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
C18 desalting spin columns.
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer free of primary amines. A typical protein concentration is 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of DMA in the reaction buffer (e.g., 25 mM DMA in HEPES buffer).
-
Crosslinking Reaction: Add the DMA stock solution to the protein sample to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Reduction and Alkylation:
-
Add urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Add IAA to a final concentration of 25 mM and incubate for 20 minutes in the dark at room temperature.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
References
Literature review of Dimethyl adipimidate dihydrochloride applications and limitations.
For Researchers, Scientists, and Drug Development Professionals
Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional cross-linking agent widely utilized in protein research to covalently link primary amine groups. Its utility in studying protein-protein interactions, stabilizing protein complexes, and preparing antibody-enzyme conjugates is well-established. However, the selection of an appropriate cross-linking agent is critical and depends on the specific application, desired outcome, and the characteristics of the protein molecules involved. This guide provides a comprehensive comparison of DMA with other common cross-linking agents, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research endeavors.
Performance Comparison: DMA vs. Alternatives
The effectiveness of a cross-linker is determined by several factors, including its reactivity, specificity, spacer arm length, and the stability of the resulting bond. This section provides a comparative overview of DMA and other classes of cross-linking agents.
Quantitative Data Summary
| Feature | Dimethyl Adipimidate (DMA) | N-Hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) | Carbodiimides (e.g., EDC) | Maleimides (e.g., SMCC) |
| Target Group | Primary Amines (-NH2) | Primary Amines (-NH2) | Carboxyls (-COOH) & Primary Amines (-NH2) | Sulfhydryls (-SH) |
| Resulting Bond | Amidine | Amide | Amide | Thioether |
| Spacer Arm Length (Å) | 8.6 | Variable (e.g., DSS: 11.4 Å, BS3: 11.4 Å) | 0 (Zero-length) | Variable (e.g., SMCC: 8.3 Å) |
| Optimal Reaction pH | 8.0 - 10.0 | 7.2 - 8.5 | 4.5 - 7.5 | 6.5 - 7.5 |
| Bond Stability | Reversible at high pH | Highly Stable | Highly Stable | Stable, but potentially reversible |
| Solubility | Water-soluble | Variable (BS3 is water-soluble, DSS is not) | Water-soluble | Generally not water-soluble |
| Cell Membrane Permeability | Permeable | Variable (BS3 is impermeable, DSS is permeable) | Impermeable | Permeable |
Key Applications and Limitations
Dimethyl Adipimidate (DMA):
-
Applications: DMA is particularly useful for studying the quaternary structure of proteins and identifying near-neighbor relationships in protein complexes.[1] Because the amidine bond formed preserves the positive charge of the original amine group, DMA is advantageous when maintaining the native charge of the protein is crucial for its function or structure.
-
Limitations: The primary limitation of DMA is the reversibility of the amidine bond at high pH.[1] Imidoesters like DMA are also susceptible to hydrolysis, which increases with pH and can compete with the cross-linking reaction, potentially reducing efficiency.[2]
N-Hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3):
-
Applications: NHS esters are widely used for their high reactivity towards primary amines, forming stable amide bonds.[3][4] They are versatile and can be used for a broad range of applications, including protein-protein interaction studies and antibody-drug conjugation. Water-soluble versions like BS3 are ideal for cross-linking cell surface proteins.
-
Limitations: The main side reaction is hydrolysis, which is more pronounced at higher pH.[2] This can lead to a reduction in cross-linking efficiency.
Carbodiimides (e.g., EDC):
-
Applications: EDC is a "zero-length" cross-linker, meaning it facilitates the direct conjugation of carboxyl groups to primary amines without becoming part of the final linkage.[5] This is particularly useful for immobilizing proteins onto surfaces and creating protein-peptide conjugates.
-
Limitations: EDC can react with other nucleophiles, and the reaction efficiency can be sensitive to buffer conditions.
Maleimides (e.g., SMCC):
-
Applications: Maleimide-based cross-linkers are highly specific for sulfhydryl groups, making them ideal for site-specific conjugation to cysteine residues.[6] This is a significant advantage in applications like antibody-drug conjugate (ADC) development, where precise control over the conjugation site is critical.[6]
-
Limitations: The thioether bond formed can be reversible, especially in the presence of other thiols. The availability of free sulfhydryl groups on proteins can also be limited.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-linking studies. The following sections provide methodologies for key experiments using DMA and its alternatives.
Protocol 1: Analysis of Protein Complexes using DMA
This protocol describes the use of DMA to cross-link subunits within a purified protein complex for analysis by SDS-PAGE.
Materials:
-
Purified protein complex (1-5 mg/mL)
-
Dimethyl adipimidate dihydrochloride (DMA)
-
Reaction Buffer: 20 mM HEPES, pH 7.5[1]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[1]
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the protein solution in the Reaction Buffer.
-
Dissolve DMA in the Reaction Buffer to a concentration of 6 mg/mL and adjust the pH to 8.5 with NaOH immediately before use.[1]
-
Add the DMA solution to the protein solution to a final concentration of 1-2 mg/mL.[1]
-
Incubate the reaction mixture for 3 hours at room temperature.[1]
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.[1]
-
Add an equal volume of SDS-PAGE loading buffer to the quenched reaction.
-
Analyze the cross-linked products by SDS-PAGE.
Protocol 2: Analysis of Protein Complexes using BS3 (NHS Ester)
This protocol outlines the use of the water-soluble and membrane-impermeable NHS ester, BS3, for cross-linking protein complexes.
Materials:
-
Purified protein complex (1 mg/mL)
-
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the protein solution in the Reaction Buffer.
-
Prepare a fresh solution of BS3 in the Reaction Buffer at a concentration of 25 mM.[3]
-
Add the BS3 solution to the protein solution to a final concentration of 0.5 - 2 mg/mL.[3]
-
Incubate the reaction mixture for 1 hour at 25°C.[3]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM and incubate for 15 minutes at room temperature.
-
Add SDS-PAGE loading buffer to the quenched reaction.
-
Analyze the cross-linked products by SDS-PAGE.
Protocol 3: Antibody-Enzyme Conjugation using a Heterobifunctional Cross-linker (SMCC)
This protocol describes a two-step conjugation of an antibody to Horseradish Peroxidase (HRP) using the heterobifunctional cross-linker SMCC, which contains both an NHS ester and a maleimide (B117702) group.
Materials:
-
Antibody (IgG)
-
Horseradish Peroxidase (HRP)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
N-succinimidyl S-acetylthioacetate (SATA)
-
Hydroxylamine-HCl
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2 (PBS)
-
Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2
-
Desalting columns
Procedure:
Step 1: Thiolation of the Antibody
-
Dissolve the antibody in PBS.
-
Add a 12-fold molar excess of SATA (dissolved in DMSO) to the antibody solution.
-
Incubate for 30 minutes at room temperature.
-
Deacetylate the modified antibody by adding Deacetylation Buffer and incubating for 2 hours at room temperature.
-
Remove excess reagents by passing the thiolated antibody through a desalting column equilibrated with PBS.
Step 2: Activation of HRP with SMCC
-
Dissolve HRP in PBS to a concentration of 10 mg/mL.
-
Add a 20-fold molar excess of SMCC (dissolved in DMSO) to the HRP solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess SMCC by passing the maleimide-activated HRP through a desalting column equilibrated with PBS.[6]
Step 3: Conjugation
-
Immediately mix the thiolated antibody and the maleimide-activated HRP.
-
Incubate the mixture for 1 hour at room temperature or overnight at 4°C.
-
The resulting antibody-HRP conjugate can be purified by size-exclusion chromatography.
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the chemical reactions and experimental workflows described.
References
- 1. fgsc.net [fgsc.net]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Dimethyl Adipimidate Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Dimethyl Adipimidate Dihydrochloride (B599025)
The proper disposal of dimethyl adipimidate dihydrochloride is crucial for maintaining laboratory safety and ensuring environmental compliance. As a reactive chemical, it necessitates a clear and structured disposal plan. This guide provides procedural, step-by-step instructions to facilitate its safe management from point of use to final disposal. Adherence to these protocols is essential for researchers, scientists, and drug development professionals. All waste, including empty containers, must be handled in accordance with local, state, and federal regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is classified as an irritant, affecting the skin, eyes, and respiratory system.
| Personal Protective Equipment (PPE) for Disposal | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form.[2][3] |
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or vapors.[4][5] Avoid actions that could generate dust. In case of a spill, do not allow the product to enter drains.[5][6]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved waste disposal plant.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Segregation and Collection :
-
Collect all waste containing this compound, including residual amounts of the solid, contaminated consumables (e.g., weigh boats, pipette tips), and any solutions.
-
Use a dedicated, clearly labeled waste container for this purpose. Do not mix with other waste streams unless explicitly permitted by your EHS office.[5]
-
-
Container Selection and Labeling :
-
The waste container must be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with an accurate description of the waste contents.
-
-
Decontamination of Empty Containers :
-
Handle uncleaned, empty containers as you would the product itself.[5]
-
If containers are to be disposed of, they should be managed as hazardous waste. For potential reuse, consult your EHS office for appropriate decontamination procedures. In some cases, containers may need to be punctured to prevent reuse.[1]
-
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the specific chemical neutralization or treatment of this compound for disposal purposes. The standard and required procedure is to transfer the waste to a licensed disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
